Product packaging for 6-Chloro-1,8-naphthyridin-4-ol(Cat. No.:CAS No. 1219815-54-9)

6-Chloro-1,8-naphthyridin-4-ol

Cat. No.: B578575
CAS No.: 1219815-54-9
M. Wt: 180.591
InChI Key: KTRCAEQIJGGDAH-UHFFFAOYSA-N
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Description

6-Chloro-1,8-naphthyridin-4-ol is a high-purity chemical intermediate serving as a critical building block in medicinal chemistry and drug discovery research. This 1,8-naphthyridine derivative is a key synthon for developing novel therapeutic agents, particularly in the fields of oncology and infectious diseases. Researchers value this compound for its potential in synthesizing new molecules with significant biological activity. 1,8-naphthyridine derivatives have demonstrated promising antibiotic-modulating activity, showing synergism with fluoroquinolone antibiotics against multi-resistant bacterial strains such as E. coli , P. aeruginosa , and S. aureus by potentially inhibiting bacterial efflux pumps . Furthermore, this chemical scaffold is of great interest in anticancer research. Certain 1,8-naphthyridine derivatives function as DNA intercalators, binding to double-stranded DNA and inhibiting topoisomerase II, which leads to DNA damage, cell cycle arrest, and apoptosis in cancer cells . The structure-activity relationship of the 1,8-naphthyridine core makes it a versatile template for creating compounds targeted against various human cancer cell lines, including breast cancer . This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClN2O B578575 6-Chloro-1,8-naphthyridin-4-ol CAS No. 1219815-54-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-1H-1,8-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-5-3-6-7(12)1-2-10-8(6)11-4-5/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRCAEQIJGGDAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)C=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704802
Record name 6-Chloro-1,8-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219815-54-9
Record name 6-Chloro-1,8-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 6 Chloro 1,8 Naphthyridin 4 Ol and Its Analogues

Classical and Modified Cyclization Reactions in Naphthyridine Synthesis

The construction of the 1,8-naphthyridine (B1210474) ring system is primarily achieved through cyclization reactions that form the second pyridine (B92270) ring onto a pre-existing pyridine moiety. While numerous methods analogous to quinoline (B57606) synthesis exist, their efficiency can be hampered by the lower electron density of the pyridine ring compared to a benzene (B151609) ring, which can impede the crucial electrophilic cyclization step. ekb.eg

Friedländer Condensation and its Variants in Aqueous Media

The Friedländer synthesis is one of the most effective and straightforward methods for producing 1,8-naphthyridines. ekb.egresearchgate.net This reaction involves the condensation of a 2-aminopyridine (B139424) derivative containing an ortho-carbonyl group, typically 2-aminonicotinaldehyde, with a compound containing an active methylene (B1212753) group (e.g., ketones, nitriles, or esters). ekb.egniscpr.res.in The reaction can be catalyzed by either acids or bases. ekb.eg

Classical Friedländer reactions often required harsh conditions and long reaction times. ekb.eg However, significant progress has been made in developing greener and more efficient protocols. A notable advancement is the use of water as a solvent, which is advantageous due to its low cost, safety, and environmentally benign nature. nih.govacs.org

Several catalytic systems have been explored to facilitate the Friedländer condensation in aqueous media:

Choline (B1196258) hydroxide (B78521) (ChOH): This inexpensive and biocompatible ionic liquid has been used as a metal-free catalyst for the gram-scale synthesis of 1,8-naphthyridines in water with excellent yields (>90%). nih.govacs.org The reaction proceeds smoothly at temperatures ranging from room temperature to 50°C. acs.org

Potassium triiodide (KI3): This catalyst effectively promotes the condensation of 2-aminonicotinaldehyde with carbonyl compounds containing an α-methylene group in water, affording high yields of 1,8-naphthyridines. niscpr.res.inniscair.res.in

Basic Ionic Liquids: Imidazolium-based ionic liquids have been shown to catalyze the Friedländer reaction, acting as both the solvent and catalyst, leading to high yields. acs.orgnih.gov

The general mechanism involves the formation of a Schiff base intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic 1,8-naphthyridine product.

Table 1: Examples of Friedländer Synthesis of 1,8-Naphthyridines

Starting Materials Catalyst/Solvent Conditions Product Yield (%) Reference(s)
2-Aminonicotinaldehyde, Acetone (B3395972) Choline Hydroxide / H₂O 50°C, 6h 2-Methyl-1,8-naphthyridine >95 acs.org
2-Aminonicotinaldehyde, Cyclohexanone Choline Hydroxide / H₂O 50°C, 6h 2,3,4,5-Tetrahydroacridine >95 acs.org
2-Aminonicotinaldehyde, Ethyl acetoacetate (B1235776) KI₃ / H₂O Reflux Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate High niscpr.res.in

Skraup Synthesis and Related Cyclization Approaches

The Skraup reaction, a classic method for quinoline synthesis, involves the reaction of an aromatic amine with glycerol (B35011), an oxidizing agent (like nitrobenzene), and sulfuric acid. ekb.eg When applied to 2-aminopyridine for the synthesis of 1,8-naphthyridines, this method generally provides unsatisfactory yields. ekb.egmdpi.com The low electron density of the pyridine ring makes the required electrophilic cyclization less efficient compared to that of aniline (B41778) derivatives. ekb.eg

Despite the low yields, modifications have been explored. The use of a "sulfo-mix" (a mixture of nitrobenzenesulfonic acid and sulfuric acid) as the oxidizing agent and catalyst has been reported to produce 1,8-naphthyridine from 2-aminopyridine in a 30% yield. thieme-connect.de This modification is thought to minimize side product formation, simplifying isolation. thieme-connect.de Condensation of methyl-substituted 2-aminopyridines with glycerol or α,β-unsaturated carbonyl compounds under these modified conditions can produce various alkyl-substituted 1,8-naphthyridines, though typically in low to moderate yields (1-18%). ekb.egthieme-connect.de

Doebner Reaction and Specific Modifications

The Doebner reaction, which synthesizes quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid, has been investigated for 1,8-naphthyridine synthesis. oregonstate.eduresearchgate.net However, most attempts to use 2-aminopyridine in this reaction have been unsuccessful, failing to produce the desired cyclized naphthyridine ring. oregonstate.eduresearchgate.net Instead, open-chain condensation products are often formed. researchgate.net

The lack of cyclization is attributed to the deactivating effect of the pyridine nitrogen, which reduces the nucleophilicity of the C-3 position required for ring closure. oregonstate.edu Successful cyclization to a 1,8-naphthyridine via the Doebner reaction is possible but requires the presence of a strong electron-releasing group at the 6-position of the 2-aminopyridine ring. For instance, 2,6-diaminopyridine (B39239) has been shown to yield a 1,8-naphthyridine derivative due to the activating effect of the second amino group. oregonstate.edu Similarly, 6-hydroxy-2-aminopyridine can also facilitate the reaction, albeit with lower yields. oregonstate.edu

Conrad-Limpach, Knorr, and Pfitzinger Syntheses

These classical quinoline syntheses have also been adapted for the preparation of 1,8-naphthyridine analogues, particularly those bearing a hydroxyl or carboxyl group at the 4-position.

The Conrad-Limpach synthesis involves the condensation of an aminopyridine with a β-ketoester. ekb.egwikipedia.org The reaction can proceed via two pathways depending on the temperature. At lower temperatures, addition to the keto group is favored, which upon cyclization leads to a 4-naphthyridinone (the keto tautomer of a 4-hydroxynaphthyridine). ekb.egwikipedia.org For example, the reaction of 6-methyl-2-aminopyridine with ethyl acetoacetate followed by thermal cyclization in paraffin (B1166041) oil or diphenyl ether yields 2,7-dimethyl-1,8-naphthyridin-4(1H)-one. ekb.eg This method is a key route to 4-hydroxy-1,8-naphthyridine derivatives. researchgate.netresearchgate.net

The Knorr synthesis , conversely, involves condensation at the ester group of the β-ketoester at higher temperatures, leading to 2-naphthyridinones after cyclization. ekb.egakinik.com

The Pfitzinger synthesis provides a route to 1,8-naphthyridine-4-carboxylic acids. ekb.eg This method traditionally involves the reaction of isatin (B1672199) with a carbonyl compound. For naphthyridine synthesis, an aza-analogue of isatin, such as 7-azaisatin, is reacted with an α-methylene carbonyl compound under basic conditions. ekb.eg An alternative Pfitzinger-type condensation reacts [2-(pivaloylamino)pyrid-3-yl]oxoacetic acid ethyl ester with acetyl compounds in ethanolic potassium hydroxide to directly afford 2-aryl-1,8-naphthyridine-4-carboxylic acids. ekb.egacs.org

Gould–Jacobs and Meth-Cohn Methodologies

The Gould-Jacobs reaction is a widely used method for synthesizing 4-hydroxy-1,8-naphthyridine derivatives. ekb.egvulcanchem.com It begins with the condensation of a 2-aminopyridine derivative with diethyl ethoxymethylenemalonate (EMME). ekb.egacs.org This forms an intermediate that undergoes thermal cyclization, typically in a high-boiling solvent like diphenyl ether at around 250°C, to yield an ethyl 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate. ekb.egacs.orgwikipedia.org This product can then be hydrolyzed and decarboxylated if the unsubstituted 4-ol is desired. wikipedia.org

Table 2: Gould-Jacobs Reaction for 1,8-Naphthyridine Synthesis

Reactants Conditions Product Yield (%) Reference(s)

The Meth-Cohn reaction provides a route to 2-chloro-3-formyl-1,8-naphthyridine. ekb.egniscpr.res.in In this synthesis, an N-(pyridin-2-yl)acetamide is treated with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide). ekb.egvulcanchem.com This versatile intermediate can then be used to synthesize a variety of other 1,8-naphthyridine derivatives.

Pictet-Spengler Reaction Analogues

The Pictet-Spengler reaction, which traditionally synthesizes tetrahydroisoquinolines from a β-arylethylamine and an aldehyde, has been adapted for the synthesis of fused 1,8-naphthyridine systems. wikipedia.org An analogous reaction can be used to construct benzo[c] ekb.egvulcanchem.comnaphthyridines. cofc.edupublicationslist.org

In one example, the synthesis begins with a Suzuki coupling to create a 3-(furan-3-yl)pyridin-2-amine or 3-(thiophen-3-yl)pyridin-2-amine intermediate. ekb.eg This intermediate then undergoes a Pictet-Spengler-type cyclization with various aldehydes to yield the fused thieno- or furo-[2,3-c] ekb.egvulcanchem.comnaphthyridine derivatives. ekb.eg Another approach utilizes the peptide coupling agent propylphosphonic anhydride (B1165640) (T3P) to mediate the reaction, providing an efficient method for preparing 5,6-dihydrobenzo[c] ekb.egvulcanchem.comnaphthyridines. cofc.edupublicationslist.org

Modern and Green Chemistry Approaches in 1,8-Naphthyridine Synthesis

Recent advancements in the synthesis of 1,8-naphthyridines have been driven by the principles of green chemistry, focusing on reducing waste, avoiding hazardous materials, and improving energy efficiency. nih.govekb.eg These modern methods offer significant advantages over classical synthetic routes, which often require harsh conditions and lengthy reaction times. ekb.eg

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of 1,8-naphthyridine derivatives. niscpr.res.inniscpr.res.in This technique significantly reduces reaction times from hours to minutes while often improving product yields. niscpr.res.intsijournals.com

The Friedlander condensation, a key reaction for forming the 1,8-naphthyridine core, has been successfully adapted to microwave conditions. For instance, the reaction of 2-aminonicotinaldehyde with active methylene compounds in the presence of a catalytic amount of piperidine (B6355638) in methanol (B129727) is dramatically accelerated by microwave irradiation, affording 2,3-disubstituted-1,8-naphthyridines in high yields. niscpr.res.in Similarly, a solvent-free approach using ammonium (B1175870) acetate (B1210297) as a catalyst under microwave irradiation provides an environmentally benign and efficient route to 1,8-naphthyridines. niscpr.res.in

The synthesis of more complex structures, such as 1,8-naphthyridinyl phthalazine-1,4-diones, has also been achieved using microwave irradiation under solvent-free conditions, highlighting the versatility of this method. scispace.com Furthermore, the synthesis of 4-azetidinone derivatives of 1,8-naphthyridine has been accomplished through microwave-assisted cyclization. rasayanjournal.co.in

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,8-Naphthyridines

Reaction Conventional Method (Time) Microwave Method (Time) Yield Improvement Reference
Friedlander Condensation Hours Minutes Significant niscpr.res.in
Synthesis with Anhydrous AlCl3 8-9 hours 5-6 minutes Quantitative yields tsijournals.com
Friedlander Condensation (Solvent-Free) Longer reaction times 2-5 minutes High (80-92%) niscpr.res.in
Synthesis of Azetidinones Not specified Shorter reaction times Not specified rasayanjournal.co.in

Metal-Free Catalysis and Aqueous/Solvent-Free Reaction Conditions

The development of metal-free catalytic systems and the use of environmentally friendly solvents like water are central to green chemistry approaches in 1,8-naphthyridine synthesis.

A notable example is the gram-scale synthesis of 1,8-naphthyridines via the Friedlander reaction in water, using the biocompatible ionic liquid choline hydroxide (ChOH) as a metal-free catalyst. nih.govacs.org This method is not only sustainable but also allows for easy separation of the catalyst and product. nih.gov The reaction proceeds efficiently at moderate temperatures, and the use of water as a solvent is a significant advantage over traditional organic solvents. nih.govacs.org

Researchers have also developed a transition-metal-free method for the direct α-methylation of 1,8-naphthyridines using dimethyl sulfoxide (B87167) (DMSO) as a convenient and environmentally friendly methyl source. rsc.org This highly chemoselective method operates under mild conditions and tolerates a good range of functional groups. rsc.org Furthermore, catalyst-free conditions have been employed for the three-component domino reaction of glutaraldehyde, malononitrile (B47326), and β-ketoamides in ethanol (B145695) to produce functionalized niscpr.res.inacs.orgnaphthyridine derivatives. researchgate.net

Ionic Liquid-Mediated Reactions for Enhanced Yields and Recyclability

Ionic liquids (ILs) have gained prominence as green solvents and catalysts in organic synthesis due to their low volatility, thermal stability, and recyclability. nih.gov In the context of 1,8-naphthyridine synthesis, ILs have been shown to enhance reaction rates and yields.

Several basic ionic liquids have been synthesized and utilized as catalysts for the Friedlander reaction to prepare 1,8-naphthyridine derivatives. nih.govacs.org Among them, [Bmmim][Im] demonstrated superior catalytic activity. acs.org The use of choline hydroxide (ChOH), a biocompatible ionic liquid, in aqueous media for the Friedlander condensation further exemplifies the utility of ILs in promoting green and efficient synthesis of 1,8-naphthyridines. nih.govacs.org This approach not only provides excellent yields but also facilitates catalyst and product separation without the need for chromatography. nih.gov

Multi-Component and Tandem Reactions for Scaffold Construction

Multi-component reactions (MCRs) and tandem (or domino) reactions are highly efficient strategies for building complex molecular scaffolds like the 1,8-naphthyridine nucleus from simple starting materials in a single pot. organic-chemistry.orgconnectjournals.comdntb.gov.ua These reactions are atom-economical and reduce the number of synthetic steps, purification processes, and waste generation.

A one-pot, three-component synthesis of functionalized benzo[b] niscpr.res.inacs.orgnaphthyridine derivatives has been developed using 2-chloroquinoline-3-carbaldehyde, malononitrile or cyanoacetamide, and ammonium acetate in a protic solvent. connectjournals.com Another facile, single-step synthesis of 1,8-naphthyridine derivatives involves the three-component condensation of substituted 2-aminopyridines, malononitrile or methyl/ethyl cyanoacetate, and various aldehydes at room temperature. organic-chemistry.org

Tandem reactions have also been effectively employed. For example, the construction of imidazo(pyrido)[1,2-a]pyridines and imidazo(pyrido)[3,2,1-ij] niscpr.res.inacs.orgnaphthyridines has been achieved via DABCO-catalyzed tandem annulations. dntb.gov.uaacs.org Similarly, a Knoevenagel–Michael tandem reaction has been used to produce hexahydrobenzo[b] niscpr.res.inacs.orgnaphthyridine-3-carbonitriles in good yields. researchgate.net

Retrosynthetic Analysis for Complex 6-Chloro-1,8-naphthyridin-4-ol Derivatives

Retrosynthetic analysis is a powerful technique for planning the synthesis of complex molecules by breaking them down into simpler, commercially available starting materials.

Strategic Disconnections for the 1,8-Naphthyridine Nucleus

The strategic disconnection of the 1,8-naphthyridine nucleus can be approached in several ways, depending on the desired substitution pattern. Common strategies often involve disconnections that lead back to substituted aminopyridines.

One prevalent approach involves the disconnection of the newly formed pyridine ring, which is characteristic of the Friedlander synthesis. This leads to a 2-aminopyridine-3-carbaldehyde (or a related derivative) and a compound with an active methylene group. For the synthesis of 1,6-naphthyridin-2(1H)-ones, a related scaffold, disconnections can be made between C5–C6 and C7–C8, or C5–C6 and C8–C8a, leading back to a preformed pyridone ring. mdpi.com Another strategy involves the N-arylative cyclization of γ-pyridyl amines, which can be constructed through various methods, including Sonogashira-hydrogenation sequences or Suzuki-Miyaura coupling. researchgate.net This modular approach allows for the synthesis of diverse tetrahydronaphthyridine isomers. researchgate.net

A Horner-Wadsworth-Emmons-based approach has also been utilized for the synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines, demonstrating an alternative disconnection strategy. beilstein-journals.org

Hierarchical Assembly of Polycyclic Systems

The principle of hierarchical assembly involves the spontaneous organization of molecular building blocks into well-defined, larger structures through a sequence of steps. In the context of naphthyridines, the rigid and planar nature of the fused ring system, combined with specific hydrogen-bonding patterns and metal coordination sites, makes it an ideal scaffold for constructing complex polycyclic and supramolecular architectures. northwestern.eduacs.org These assemblies can range from discrete macrocycles to extended one-, two-, or three-dimensional networks. acs.orgresearchgate.net

The programmability of these systems is often dictated by the information encoded into the individual naphthyridine building blocks. northwestern.edu For instance, researchers have utilized synthetically engineered DNA to direct the hierarchical assembly of proteins, a concept adaptable to heterocyclic scaffolds. northwestern.edu Naphthyridine-based foldamers and macrocycles demonstrate how iterative synthesis can produce helical and other predictable shapes. acs.orgnih.gov The substitution pattern on the naphthyridine ring is crucial; functional groups can direct the assembly process through hydrogen bonds, metal coordination, or other non-covalent interactions. Silver(I) complexes, for example, have been shown to form multilayer systems with polycyclic aromatic compounds, where the metal ions are sandwiched between the fused ring systems, demonstrating the versatility of these scaffolds in materials science. researchgate.net

The construction of these systems often relies on a modular approach, where bifunctional monomers are coupled iteratively to build up the polycyclic structure. nih.gov This strategy allows for the programmable construction of nonplanar, rotationally restricted heterocyclic arrays with defined sizes and shapes, such as helices and turns. nih.gov

Table 1: Examples of Hierarchical Assemblies Based on Naphthyridine Scaffolds

Assembly TypeBuilding Block TypeDriving InteractionResulting StructureReference
Helical FoldamersOligo-naphthyridinesπ-π stacking, Cation BindingHelices, Macrocycles acs.org
Polycyclic ArraysBifunctional Stannyl AminesIterative SnAP CouplingHelices, S-turns, U-turns nih.gov
Coordination NetworksNaphthyridines & Silver(I)Metal-Ligand Coordination1D to 3D Infinite Frameworks researchgate.net

Late-Stage Functionalization and Site-Selective Halogenation Techniques for Naphthyridinols

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science for modifying complex molecules like this compound at a late step in the synthesis. wikipedia.orgnih.gov This approach avoids the need for de novo synthesis for each new analogue, enabling rapid diversification of a core scaffold. nih.govchimia.ch For naphthyridinols, LSF can introduce new functional groups or alter existing ones, significantly impacting the molecule's properties.

Site-selective halogenation is a particularly valuable LSF technique. While traditional electrophilic aromatic substitution reactions on heteroaromatics can suffer from poor regioselectivity, modern methods offer precise control. nih.gov Flavin-dependent halogenase (FDH) enzymes, such as RebH, have been engineered through directed evolution to catalyze the site-selective halogenation of various aromatic compounds. nih.gov These biocatalysts can introduce halogens at positions that are not electronically favored, offering regioselectivity complementary to conventional methods. nih.gov Variants of RebH have demonstrated the ability to halogenate large and biologically active molecules, showcasing the potential for modifying complex naphthyridine scaffolds. nih.gov

Another LSF approach involves the selective hydrogenation of one of the pyridine rings in the naphthyridine core. Catalyst choice is critical for controlling the regioselectivity. Studies have shown that ruthenium and palladium catalyst systems can exhibit orthogonal reactivity, allowing for the selective hydrogenation of either ring in a naphthyridine isomer based on the catalyst used. acs.org Halogen substituents, such as the chloro group in this compound, are often well-tolerated under specific catalytic conditions, particularly with ruthenium-based systems. acs.org

Table 2: Catalyst Systems for Site-Selective Hydrogenation of Naphthyridine Analogues

Catalyst SystemSelectivity RationaleSubstrate CompatibilityReference
[Ru(p-cymene)I₂]₂Influenced by steric and electronic effects; coordination to heteroatom.Tolerates halogenated substituents well. acs.org
Pd/CPrimarily steric effects; hydrogenation at the less hindered ring.Can lead to competitive dehalogenation. acs.org

Divergent Reactivity in Synthesis

Divergent reactivity refers to the ability of a single substrate to yield different products under varied reaction conditions or with different reagents. This principle is a powerful tool in synthetic chemistry for generating molecular diversity from a common intermediate. In the synthesis of 1,8-naphthyridine analogues, divergent outcomes have been observed.

For example, a greener synthesis of substituted 1,8-naphthyridines using the Friedländer reaction between 2-aminonicotinaldehyde and various carbonyl compounds in water showed divergent reactivity when acrolein was used as the reaction partner. rsc.orgworktribe.com This led to the development of an alternative, two-step method to access the desired 2-vinyl-1,8-naphthyridine in a higher yield than the direct, one-step reaction. worktribe.com

The influence of ligand architecture on reactivity is another key area. Studies on dinucleating naphthyridine-based ligands have shown that subtle changes in the ligand backbone can lead to profoundly different outcomes in reactions with organomagnesium reagents. acs.orgnih.govchemrxiv.org For instance, when two different naphthyridine-based ligands were reacted with di-n-butylmagnesium, one formed a clean, well-defined complex, while the other, featuring an extended conjugated system, produced paramagnetic species via homolysis of the Mg-C bond, triggering radical reactivity. acs.orgnih.govchemrxiv.org This highlights how ligand modifications can be used to steer reaction pathways toward desired products or uncover novel reactivity.

Dehydrogenative Cycloaddition Reactions

Dehydrogenative cycloaddition reactions are an advanced and atom-economical method for constructing aromatic systems, as they form new rings while eliminating hydrogen gas, avoiding the need for external oxidants. rsc.orgrsc.org This methodology has been successfully applied to the synthesis of naphthyridine scaffolds.

Key factors influencing the reactivity and success of this transformation include:

The selective involvement of the external double bond of the allene (B1206475) in the initial metallacycle formation. rsc.org

The stabilization of the alkyne insertion intermediate through coordination to the rhodium catalyst. rsc.org

The presence of a weak base to assist in a crucial deprotonation step. rsc.org

This method represents a sophisticated approach to building the naphthyridine framework, contributing to the toolkit for synthesizing analogues of this compound. acs.org

Mechanistic Investigations of Reactions Involving 6 Chloro 1,8 Naphthyridin 4 Ol and Its Precursors

Elucidation of Cyclization Reaction Mechanisms

The formation of the naphthyridine core is a critical step in the synthesis of 6-Chloro-1,8-naphthyridin-4-ol. This is typically achieved through cyclization reactions, which can proceed through several mechanistic pathways.

Catalyst-Free Pathway Analysis

The synthesis of the 1,8-naphthyridin-4-one scaffold, the core of this compound, can be achieved through thermal cyclization reactions. These reactions often proceed via mechanisms analogous to the Conrad-Limpach-Knorr synthesis of quinolines. mdpi.compharmaguideline.comquimicaorganica.orgwikipedia.org In this type of reaction, a key intermediate is formed from the condensation of an aminopyridine derivative with a β-dicarbonyl compound, such as diethyl malonate.

The initial step involves the reaction of a 2-aminopyridine (B139424) with a β-ketoester. Depending on the reaction conditions, two different intermediates can be formed. At lower temperatures, a β-amino acrylate (B77674) is the kinetic product, which upon cyclization yields a 4-quinolone (or in this case, a 4-naphthyridinone). pharmaguideline.comquimicaorganica.org At higher temperatures, the reaction favors the formation of a β-ketoester anilide (thermodynamic product), leading to a 2-quinolone (2-naphthyridinone). pharmaguideline.comwikipedia.org

For the synthesis of 4-naphthyridinones, the reaction begins with the attack of the amino group of the aminopyridine onto the keto group of the β-ketoester, forming a Schiff base intermediate. wikipedia.org This is followed by an electrocyclic ring closure. The final steps involve the elimination of an alcohol and tautomerization to yield the 4-hydroxy-1,8-naphthyridine (which exists in equilibrium with its keto form, 1,8-naphthyridin-4-one). wikipedia.org

A greener approach to the Friedländer reaction, another method for synthesizing 1,8-naphthyridines, has been developed using water as the solvent. rsc.org This method, which can be performed at a gram-scale, utilizes the biocompatible ionic liquid choline (B1196258) hydroxide (B78521) as a catalyst. acs.org The reaction proceeds by stirring 2-aminonicotinaldehyde with a compound containing an active methylene (B1212753) group. rsc.orgacs.org

Metal-Catalyzed Reaction Mechanisms and the Role of Catalysts

Metal catalysts play a significant role in modern organic synthesis, and the formation of the naphthyridine ring is no exception. Palladium and copper catalysts are particularly effective in promoting these cyclization reactions.

Palladium-Catalyzed Reactions:

Palladium catalysts are widely used to construct the naphthyridinone framework. One notable example is the palladium-catalyzed annulative cyclization of 1,6-enynes with 2-iodoanilines to form novel naphthyridinone analogues. thieme-connect.comthieme-connect.comacs.org This reaction proceeds via a 6-endo-trig cyclization. thieme-connect.comthieme-connect.com The proposed mechanism involves the regioselective aryl palladation of the alkyne, followed by an intramolecular Heck-type coupling. acs.org The choice of ligand, such as BINAP, is crucial for the success of this transformation. thieme-connect.com

Another palladium-catalyzed method involves the cyclization of γ-ketoesters bearing an o-iodobenzyl group. This process stereoselectively yields bi- and tricyclic compounds. beilstein-journals.org The reaction is believed to proceed through a Barbier-type mechanism, where the reduction of palladium(II) to palladium(0) is facilitated by triethylamine (B128534). beilstein-journals.org

Copper-Catalyzed Reactions:

Copper catalysts are also instrumental in the synthesis of naphthyridine derivatives. Functional 1,8-naphthyridine (B1210474) copper(I) complexes have been shown to be efficient catalysts for N-arylation of imidazoles. niscpr.res.in These reactions tolerate a variety of functional groups and proceed with low catalyst loading. niscpr.res.in

Dicopper(I) complexes with 1,8-naphthyridine-based ligands have garnered interest for their ability to activate terminal alkynes and arenes. tandfonline.com These bimetallic complexes are promising catalysts for reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC). tandfonline.comrsc.org Mechanistic studies suggest that the two copper centers can act cooperatively in the catalytic cycle. acs.org

The following table summarizes some key metal-catalyzed reactions for naphthyridinone synthesis:

Catalyst SystemReaction TypeKey Mechanistic FeaturesReference
PdCl2, BINAP, Cs2CO3Annulative cyclization of 1,6-enynes and 2-iodoanilines6-endo-trig cyclization, regioselective aryl palladation, intramolecular Heck-type coupling thieme-connect.comthieme-connect.comacs.org
Palladium catalyst, triethylamineCyclization of γ-ketoesters with o-iodobenzyl groupsBarbier-type reaction, stereoselective beilstein-journals.org
Functional 1,8-naphthyridine copper(I) complexN-arylation of imidazolesLow catalyst loading, tolerates various functional groups niscpr.res.in
Dicopper(I) complexes with 1,8-naphthyridine ligandsAzide-alkyne cycloaddition (CuAAC)Bimetallic cooperativity tandfonline.comacs.org

Influence of Hydrogen Bonding on Reaction Kinetics and Selectivity

Hydrogen bonding can significantly influence the kinetics and selectivity of reactions leading to naphthyridine derivatives. Both intramolecular and intermolecular hydrogen bonds can play a role.

In the synthesis of aminopyridine derivatives, intramolecular hydrogen bonding can affect the conformation of the molecule, which in turn can influence its reactivity. researchgate.net For instance, the formation of an intramolecular hydrogen bond can "close" the conformation of a molecule, potentially increasing its cell membrane permeability. researchgate.net

Intermolecular hydrogen bonding with the solvent or a catalyst can also impact the reaction. In the choline hydroxide-catalyzed Friedländer synthesis of 1,8-naphthyridines in water, the ability of the catalyst to form hydrogen bonds with the reactants is considered a vital step for the reaction to proceed in an aqueous medium. acs.org The solvent can also play a role in regioselectivity. For example, in some aza-Friedel–Crafts reactions, switching from a non-polar to a polar solvent can alter the site of alkylation due to the polar solvent's involvement in hydrogen bonding with the catalyst. beilstein-journals.org

Theoretical studies using time-dependent density functional theory (TD-DFT) have shown that in the excited state of 2-aminopyridine and its derivatives in a hydrogen-donating solvent like methanol (B129727), intermolecular hydrogen bonds are strengthened. nih.gov This strengthening is accompanied by a red-shift in the O-H and N-H stretching bands in the calculated infrared spectra. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Pathways in Halogenated Naphthyridines

Halogenated naphthyridines, such as this compound, are valuable intermediates for the synthesis of more complex molecules through nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 6-position is susceptible to displacement by various nucleophiles.

The reactivity of halogenated naphthyridines in SNAr reactions is influenced by the position of the halogen and the nature of the nucleophile. For instance, in the synthesis of 1,6-naphthyridine (B1220473) derivatives, a one-pot ditriflation and regioselective substitution of a naphthyridine diol allows for the selective reaction of amine nucleophiles at the C5 position. acs.org

In the context of 2,7-naphthyridines, the reaction of 1-amino-3-chloro-2,7-naphthyridines with 2-mercaptoethanol (B42355) leads to the formation of 1-amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridines. nih.gov This is a key step that precedes a Smiles rearrangement.

Rearrangement Reactions within Naphthyridine Frameworks (e.g., Smiles Rearrangement)

Rearrangement reactions provide powerful tools for modifying the naphthyridine skeleton. The Smiles rearrangement has been notably employed in the synthesis of various naphthyridine derivatives.

For the first time, a Smiles rearrangement was successfully carried out in the 2,7-naphthyridine (B1199556) series. mdpi.comresearchgate.netnih.gov This reaction allows for the synthesis of 1-amino-3-oxo-2,7-naphthyridines from 1-amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridines under the action of sodium hydroxide. mdpi.com The reaction proceeds in high yields and provides access to valuable building blocks for further synthetic transformations. mdpi.comnih.gov

The Smiles rearrangement has also been observed as an "unexpected" pathway in the cyclization of certain alkoxyacetamides, leading to the formation of 1,3-diamino-2,7-naphthyridines. mdpi.comresearchgate.net The steric influence of substituents on the naphthyridine ring can affect the outcome of the rearrangement. researchgate.net

Stereochemical Control and Regioselectivity in Cycloaddition Reactions (e.g., Aza-Diels-Alder)

Cycloaddition reactions, particularly the aza-Diels-Alder reaction, offer an efficient way to construct fused and polycyclic naphthyridine systems. Controlling the stereochemistry and regioselectivity of these reactions is a key challenge.

The inverse electron-demand Diels-Alder reaction of 1,2,4-triazines bearing an acylamino group with a terminal alkyne side chain has been used to synthesize substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones. d-nb.info This reaction can be activated by microwave irradiation. d-nb.infobeilstein-journals.org

The regioselectivity of cycloaddition reactions can be influenced by the nature of the reactants and the reaction conditions. For example, a three-component domino reaction of glutaraldehyde, malononitrile (B47326), and β-ketoamides under catalyst-free conditions in ethanol (B145695) provides a regioselective synthesis of functionalized thieme-connect.comacs.orgnaphthyridine derivatives. rsc.org

Strategies for the preparation of annulated 1,5-naphthyridine (B1222797) derivatives have also included intramolecular Diels-Alder reactions. researchgate.net

Protonation/Deprotonation Studies in Naphthyridine-Metal Complexes

Comprehensive searches of scientific literature and chemical databases did not yield specific studies on the protonation and deprotonation of metal complexes involving the compound this compound. While the 1,8-naphthyridine scaffold is well-known for its versatile coordination chemistry and its role in forming proton-responsive metal complexes, research has focused on other derivatives. acs.orgacs.orgthieme-connect.dedigitallibrary.co.in

The inherent structure of this compound, featuring a hydroxyl group and two nitrogen atoms, suggests potential for protonation and deprotonation events upon coordination to a metal center. The hydroxyl group can be deprotonated to form a naphthyridinolate ligand, while the pyridinic nitrogen atoms can be protonated or involved in coordination. This behavior is characteristic of hydroxypyridine and naphthyridinone ligands in metal complexes. rsc.orgresearchgate.netrsc.org

Studies on analogous proton-responsive 1,8-naphthyridine ligands demonstrate that deprotonation can significantly alter the electronic properties and coordination mode of the ligand, which in turn influences the reactivity and catalytic activity of the resulting metal complex. rsc.orgresearchgate.netnih.gov For instance, deprotonation of a naphthyridinone-based ligand can switch its coordination from a monodentate to a bridging dinucleating mode, facilitating the formation of bimetallic complexes. nih.gov The interplay between the protonation state of the ligand and the metal center is a key aspect of metal-ligand cooperativity in catalysis. rsc.org

Although no specific data exists for this compound, research on related structures provides a framework for understanding its potential behavior. For example, studies on ruthenium(II) complexes with a naphthyridinone-substituted phosphine (B1218219) ligand have shown that deprotonation can occur at the NH proton of the naphthyridinone ring. rsc.orgresearchgate.net Similarly, manganese carbonyl complexes bearing a 1,8-naphthyridine-N-oxide ligand exhibit proton-responsive behavior that is crucial for their catalytic activity in alkylation reactions. rsc.org Another related compound, 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, is noted to have multiple metal-binding sites, including the ketone and the nitrogen atoms at the 1 and 8 positions, which can chelate to metal centers. ossila.com

Future research may explore the coordination of this compound with various transition metals and investigate the protonation/deprotonation equilibria of the resulting complexes. Such studies would be valuable for designing new catalysts and functional materials based on this specific naphthyridine derivative.

Computational and Theoretical Chemistry Studies of 6 Chloro 1,8 Naphthyridin 4 Ol and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. These calculations solve the Schrödinger equation for a given molecular system, yielding information about its energy, geometry, and electronic distribution. fu-berlin.de

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost, making it suitable for studying medium-sized organic molecules. fu-berlin.denih.gov DFT calculations are used to model various molecular properties, including geometries, energies, and electronic structures of naphthyridine derivatives. fu-berlin.de For instance, DFT has been employed to investigate the electronic effects of substituents, such as the electron-withdrawing nature of chlorine, on the naphthyridine core. These calculations can predict activation energies for reactions like nucleophilic substitution, aiding in the selection of appropriate reagents.

Hybrid density functionals, such as B3LYP, are commonly used in conjunction with basis sets like 6-311G(d,p) to perform these calculations. fu-berlin.denih.gov DFT can also be used to study the tautomerism of hydroxylated naphthyridines, determining the relative stability of different forms in various environments. mdpi.com The theory further aids in understanding reaction mechanisms by locating transition state structures, which are critical for predicting reaction pathways. fu-berlin.de

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. uctm.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. uctm.edu The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. uctm.edutandfonline.com A smaller gap generally implies higher reactivity. uctm.edu

FMO analysis of naphthyridine derivatives, performed using methods like TD-DFT with specific functionals and basis sets, provides insights into their electronic properties and potential for various reactions. tandfonline.com The distribution of these orbitals across the molecule can pinpoint the likely sites for electrophilic and nucleophilic attack.

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

TermDescriptionSignificance
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate an electron. Higher energy indicates a better electron donor. uctm.edu
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron. Lower energy indicates a better electron acceptor. uctm.edu
HOMO-LUMO Gap Energy difference between HOMO and LUMOA smaller gap suggests higher chemical reactivity and lower kinetic stability. uctm.edu

The molecular electrostatic potential (ESP) is a valuable tool for understanding and predicting the reactive behavior of molecules. researchgate.net It represents the net electrostatic effect of the total charge distribution (electrons and nuclei) of a molecule on a positive test charge at any point in space. The ESP is particularly useful for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential are susceptible to electrophilic attack, while positive potential regions are prone to nucleophilic attack. nih.gov

For heterocyclic systems like naphthyridines, ESP analysis can accurately predict the regioselectivity of substitution reactions. nih.gov The electron deficiency at a particular carbon atom, quantified by its ESP charge, is a key determinant of the rate of nucleophilic aromatic substitution (SNAr) reactions. nih.govmdpi.com By calculating the ESP charges on the carbon atoms of the naphthyridine ring, researchers can predict which positions are most reactive towards nucleophiles. nih.gov

Non-covalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, are crucial in determining the structure, stability, and function of molecules, especially in biological systems and materials science. jussieu.frresearchgate.net The NCI plot index is a computational tool that allows for the visualization and analysis of these weak interactions based on the electron density and its derivatives. jussieu.fracs.org

NCI plots can distinguish between different types of non-covalent interactions, such as strong hydrogen bonds, weaker van der Waals interactions, and steric clashes. jussieu.fracs.orgrsc.org This analysis has been applied to naphthyridine systems to understand the role of hydrogen bonding in catalytic cycles and to stabilize transition states. acs.org By visualizing the regions of non-covalent interactions, researchers can gain insights into the forces that govern molecular recognition and self-assembly processes involving naphthyridine derivatives. jussieu.fracs.org

Molecular Dynamics (MD) Simulations of Naphthyridine-Based Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and thermodynamic properties of molecules and their complexes. nih.gov

In the context of naphthyridine-based systems, MD simulations are employed to investigate the stability of ligand-receptor complexes. researchgate.netresearchgate.net For example, after predicting the binding mode of a naphthyridine derivative to a biological target through molecular docking, MD simulations can be run to assess the stability of the predicted interactions over a period of time. researchgate.netresearchgate.net These simulations can also be used to study the conformational changes in both the ligand and the receptor upon binding. acs.org The results of MD simulations, such as root-mean-square deviation (RMSD) and binding free energy calculations, provide valuable insights into the dynamic behavior of naphthyridine-based systems at the atomic level. researchgate.netresearchgate.net

Structure-Activity/Affinity/Functionality Relationship (SAR/SAFR) Studies at a Molecular Level

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. innovareacademics.in By systematically modifying the structure of a lead compound and evaluating the effect of these changes on its activity, researchers can identify the key structural features required for a desired biological effect. innovareacademics.inrsc.org

For naphthyridine derivatives, SAR studies have been instrumental in optimizing their therapeutic potential. For example, the introduction of different substituents at various positions of the naphthyridine ring has been shown to significantly impact their antimicrobial and anticancer activities. innovareacademics.inrsc.org Computational methods play a crucial role in modern SAR studies. For instance, the electronic properties of substituents, such as their electron-donating or electron-withdrawing nature, can be quantified using computational chemistry. innovareacademics.in

In some cases, SAR studies have revealed that specific substitutions are critical for activity. For example, the presence of an 8-hydroxyl group on the naphthyridine core was found to be essential for the antileishmanial activity of a series of analogues. acs.org Similarly, the substitution pattern on phenyl rings attached to the naphthyridine scaffold has been shown to modulate activity, with electron-withdrawing groups sometimes leading to enhanced potency. rsc.org These molecular-level insights are invaluable for the rational design of new and more effective naphthyridine-based compounds.

Ligand-Target Interaction Modeling and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. ajchem-a.com Studies on 1,8-naphthyridine (B1210474) analogues have utilized this approach to elucidate their binding modes with various biological targets.

For instance, docking studies of novel 1,8-naphthyridine derivatives with the human estrogen receptor have been performed to predict their binding affinity and interaction within the receptor's binding pocket. researchgate.net Similarly, the binding mode of 1,8-naphthyridine analogues has been investigated against the enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis. nih.gov In one such study, the most active analogue, ANA-12, was docked into the InhA active site (PDB: 4TZK). nih.gov The modeling predicted a key hydrogen bond interaction between the ligand and the amino acid residue TYR-158, along with aromatic and halogen bonding interactions with PRO-156 and GLY-104, respectively. nih.gov

Another study demonstrated through molecular dynamics (MD) simulations that a tetrahydropyrido derivative of naphthyridine (10j) binds effectively to the active site of the human serotonin (B10506) transporter (hSERT). acs.org These simulations help in understanding the stability of the ligand-protein complex and the specific interactions that govern the binding. acs.org Such detailed interaction models are invaluable for structure-based drug design, allowing for the rational modification of the ligand to improve its binding affinity and efficacy.

Table 1: Predicted Interactions of 1,8-Naphthyridine Analogues with Biological Targets This table is generated based on data from multiple sources and represents predicted interactions from computational models.

Compound/Analogue Target Protein (PDB ID) Key Interacting Residues Type of Interaction Reference
ANA-12 Enoyl-ACP Reductase (InhA) (4TZK) TYR-158 Hydrogen Bond nih.gov
ANA-12 Enoyl-ACP Reductase (InhA) (4TZK) PRO-156 Aromatic Bonding nih.gov
ANA-12 Enoyl-ACP Reductase (InhA) (4TZK) GLY-104 Halogen Bonding nih.gov
Naphthyridine (10j) human Serotonin Transporter (hSERT) (6AWO) Active Site Residues Not Specified acs.org
Various Derivatives Human Estrogen Receptor (1ERR) Active Site Residues Not Specified researchgate.net

Pharmacophore Development and Virtual Screening (focused on molecular recognition)

Pharmacophore modeling is a cornerstone of drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to be recognized by a specific biological target. mdpi.com This model can then be used as a 3D query in a virtual screening campaign to search large databases of compounds for molecules that match the pharmacophore, and thus are likely to bind to the target. mdpi.comspringernature.com

The process can be either ligand-based or structure-based. mdpi.com In ligand-based modeling, a pharmacophore is derived by aligning a set of known active molecules and extracting their common chemical features. mdpi.com Structure-based modeling, conversely, uses the 3D structure of the target protein to define the key interaction points within the binding site. mdpi.com

For scaffolds related to 1,8-naphthyridines, virtual screening has been successfully applied. nih.gov For example, a library of 1,8-naphthyridine derivatives was screened against the human estrogen receptor to identify potential binders. researchgate.net The top hits from such a screening are selected based on their docking scores and predicted binding energies for further investigation. researchgate.net This computational pre-filtering is a time- and cost-effective alternative to high-throughput screening, enabling researchers to prioritize which compounds to synthesize and test experimentally. springernature.com The ultimate goal of this molecular recognition-focused approach is to identify novel compounds with the desired biological activity. acs.org

Rationalizing Selectivity based on Binding Site Characteristics

The selectivity of a drug for its intended target over other proteins is critical for minimizing off-target effects. Computational studies help rationalize the observed selectivity of 1,8-naphthyridine analogues by analyzing the subtle differences in the binding sites of various targets.

Structure-activity relationship (SAR) studies on related heterocyclic systems have shown that even minor modifications to the ligand can significantly impact potency and selectivity. For example, the replacement of a chloro substituent or the introduction of a methylene (B1212753) bridge can lead to a complete loss of agonism for a specific nuclear receptor, indicating that the binding pocket has stringent requirements for ligand size, shape, and flexibility. nih.gov The tolerance of a bulky tert-butyl group at one position but not another suggests spatial differences within the binding site. nih.gov

The influence of the core scaffold itself is also crucial. A study on quinoline (B57606) and naphthyridine derivatives as cannabinoid receptor ligands investigated how the position of the second nitrogen atom in the naphthyridine ring affects binding affinity for the CB2 receptor. ucl.ac.be The results showed that moving the nitrogen from the 8-position to the 5- or 6-position altered the binding affinity, demonstrating that the electronic properties and hydrogen-bonding capacity of the core scaffold are key determinants of molecular recognition and selectivity. ucl.ac.be Similarly, studies on 8-hydroxy naphthyridines have highlighted that specific motifs, such as an acceptor–donor–acceptor pattern, are essential for antiparasitic activity, and removal of these features leads to inactive compounds. acs.org These findings underscore how the specific characteristics of a target's binding site dictate which ligands will bind with high affinity and selectivity.

Table 2: Influence of Scaffold and Substitution on Activity/Affinity This table synthesizes findings on how structural changes in naphthyridine-related compounds affect their biological activity, illustrating the basis for selectivity.

Scaffold Modification Target/Assay Observation Implication for Selectivity Reference
Replacement of chloro group Nurr1 Agonism Not tolerated, loss of agonism The binding pocket has a specific requirement for a substituent at this position. nih.gov
Introduction of a methylene bridge Nurr1 Agonism Loss of agonism Increased flexibility is not favored by the binding site. nih.gov
Placement of nitrogen in core CB2 Cannabinoid Receptor Altered binding affinity (Ki) depending on N position ( researchgate.netresearchgate.net vs ajchem-a.comresearchgate.net) The electronic distribution and H-bonding potential of the core must match the receptor's features. ucl.ac.be
Removal of 8-hydroxyl group Antileishmanial Activity Loss of antiparasitic activity The hydroxyl group is part of a key binding motif essential for recognition by the target. acs.org

Tautomerism Studies and Energetics

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible isomeric forms, is a critical consideration for heterocyclic compounds like 6-Chloro-1,8-naphthyridin-4-ol. The position of a labile hydrogen atom can significantly alter the molecule's electronic properties, solubility, and ability to interact with biological targets.

For the parent 1,8-naphthyridine system, specifically 4-hydroxy-substituted derivatives, both NMR studies and theoretical calculations have been employed to determine the predominant tautomeric form. researchgate.net These studies indicate a preference for the quinoid (or pyridone) tautomer, where the oxygen at position 4 is a carbonyl (C=O) and the nitrogen at position 1 is protonated (N-H). researchgate.net This form is often referred to as the keto form.

Studies on the related 1,5-naphthyridin-4-ol (B95804) have used infrared spectroscopy to investigate its keto-enol tautomerism. thieme-connect.de The results suggest that the equilibrium is highly dependent on the environment. thieme-connect.de In polar solvents, the keto form (1,5-naphthyridin-4(1H)-one) is predominant, while the enol form (1,5-naphthyridin-4-ol) is favored in nonpolar solvents. thieme-connect.de This solvent-dependent energetic preference is a common feature for such heterocyclic systems. thieme-connect.de Therefore, it is expected that this compound also exists as an equilibrium mixture of its 4-ol (enol) and 4-one (keto) tautomers, with the keto form likely being more stable, particularly in aqueous biological environments.

Advanced Derivatization and Structural Modification Strategies for 6 Chloro 1,8 Naphthyridin 4 Ol

Introduction of Amino and Alkyl Substituents at Core Positions

The introduction of amino and alkyl groups onto the 1,8-naphthyridine (B1210474) nucleus is a fundamental strategy for creating diverse analogues. The 6-amino group, for instance, can activate the 3-position of the pyridine (B92270) ring, facilitating further cyclization reactions. mdpi.com One common method involves the reaction of 2,6-diaminopyridine (B39239) with various reagents to build the second ring of the naphthyridine system. mdpi.com For example, the condensation of 2,6-diaminopyridine (2,6-DAP) with trifluoromethylated ketones can yield 2-amino-7-alkyl(aryl/heteroaryl)-1,8-naphthyridines. mdpi.com

The reaction of 6-substituted-2-aminopyridine with diethyl ethoxymethylenemalonate (EMME) is a well-established route that, after thermal cyclization, produces ethyl-7-substituted-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylates, demonstrating the introduction of substituents at the C-7 position. ekb.eg Further modifications, such as the reaction of a chloro-substituted naphthyridine with amines, can introduce amino functionalities at various positions. uobaghdad.edu.iqacs.org

Table 1: Examples of Amino and Alkyl Substituted 1,8-Naphthyridines

Starting MaterialReagent(s)ProductYield (%)Reference
2,6-Diaminopyridine4-Ethoxy-1,1,1-trifluoro-3-buten-2-one2-Amino-7-methyl-5-trifluoromethyl-1,8-naphthyridine75% mdpi.com
2,6-Diaminopyridine4,4-Dimethoxy-2-butanone2-Amino-5,7-dimethyl-1,8-naphthyridine80% mdpi.com
2,6-Diaminopyridine1-Phenyl-4,4,4-trifluoro-1,3-butanedione2-Amino-7-phenyl-5-trifluoromethyl-1,8-naphthyridine69% mdpi.com
6-Chloro-4-methyl-2-phenyl-5-pyridinecarbonitrileAmmonium (B1175870) acetate (B1210297)6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrileGood nih.govnih.gov

Fusion with Other Heterocyclic Systems for Novel Architectures

Fusing additional heterocyclic rings to the 1,8-naphthyridine core generates complex, polycyclic systems with unique three-dimensional structures. These novel architectures are synthesized through various cyclization and annulation reactions.

Azetidinones, also known as β-lactams, can be fused to the 1,8-naphthyridine scaffold. The Staudinger synthesis, a [2+2] cycloaddition reaction, is a primary method for this transformation. mdpi.com This typically involves the reaction of an imine (Schiff base), derived from an amino-1,8-naphthyridine derivative, with a ketene (B1206846) generated in situ from an acyl chloride, such as chloroacetyl chloride, in the presence of a base like triethylamine (B128534). researchgate.netresearchgate.net This approach leads to the formation of 3-chloro-azetidin-2-ones fused to the naphthyridine ring system. researchgate.netrjlbpcs.com For example, 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569) can be converted to a Schiff base, which then undergoes cyclocondensation with chloroacetyl chloride to yield an azetidinone-fused naphthyridine. researchgate.net

Hybrid molecules incorporating both pyrrolo[2,3-b]pyridine (7-azaindole) and 1,8-naphthyridinone moieties have been synthesized. nih.gov One synthetic route involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives with reagents like sodium azide, which can lead to a ring expansion to form the naphthyridin-2(1H)-one scaffold. researchgate.net Another approach focuses on building the pyrrolopyridine ring onto a pre-existing naphthyridine structure or coupling the two heterocyclic systems. nih.gov The synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, which are structurally related, involves a multi-step sequence starting from a common intermediate, followed by coupling reactions to introduce various substituents. nih.gov

The 1,8-naphthyridine framework can be annulated with various nitrogen-containing heterocycles like pyrazoles, pyrimidines, and pyridines.

Pyrazole (B372694) Fusions: Pyrazole-fused naphthyridines are commonly synthesized via condensation reactions. One method involves reacting a 1,8-naphthyridine derivative containing a 1,3-dicarbonyl or α,β-unsaturated carbonyl functionality with hydrazine (B178648) hydrate (B1144303). nih.gov For instance, 1-(2-cyclopropyl-1,8-naphthyridin-3-yl)-3-arylprop-2-en-1-ones can be cyclized with hydrazine hydrate to yield 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridines. nih.gov A one-pot, multi-component reaction of isatin (B1672199), malononitrile (B47326), and 3-aminopyrazole (B16455) has also been developed to regioselectively synthesize benzo[c]pyrazolo nih.govvu.ltnaphthyridine derivatives. rsc.org

Pyrimidine Fusions: Pyrido[2,3-d]pyrimidine (B1209978) derivatives can be synthesized from 2-amino-pyridine-carbonitrile precursors. nih.gov The reaction of 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile with reagents such as ethyl acetoacetate (B1235776), formic acid, urea, or thiourea (B124793) leads to the formation of the fused pyrido[2,3-d]pyrimidine ring system. nih.govnih.gov

Pyridine Fusions: Pyrido[2,3-b] Current time information in Bangalore, IN.naphthyridine derivatives can be formed through further annulation of substituted 2-amino-1,8-naphthyridine-3-carbonitrile precursors. researchgate.net

Table 2: Synthesis of Fused Pyrazole and Pyrimidine Naphthyridine Derivatives

Naphthyridine PrecursorReagent(s)Fused SystemProduct ExampleReference
1-(2-Cyclopropyl-1,8-naphthyridin-3-yl)-3-phenylprop-2-en-1-oneHydrazine hydratePyrazole2-Cyclopropyl-3-(5-phenyl-1H-pyrazol-3-yl)-1,8-naphthyridine nih.gov
6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrileEthyl acetoacetatePyrimidine7-Amino-4,5-dimethyl-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one nih.govnih.gov
6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrileUreaPyrimidine7-Amino-5-methyl-2-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione nih.govnih.gov

The fusion of chromene and quinoline (B57606) rings onto the 1,8-naphthyridine scaffold can be achieved through intramolecular [4+2] cycloaddition reactions. nih.govresearchgate.net This process often involves the preparation of functionalized aldimines from the condensation of a 2-aminopyridine (B139424) with an unsaturated aldehyde. nih.govresearchgate.net The subsequent intramolecular Povarov cyclization, often catalyzed by a Lewis acid such as BF₃·Et₂O, yields the fused tetracyclic system. researchgate.netacs.org While chromeno[4,3-b] Current time information in Bangalore, IN.naphthyridine heterocycles have been synthesized via this route, quinolino[4,3-b] Current time information in Bangalore, IN.naphthyridine derivatives have shown distinct properties. nih.gov A light-driven, metal-free [4+2] cycloaddition has also been developed as a diastereoselective method to access these scaffolds. acs.org

Carboxamidation, Esterification, and Nitrile Introduction at Key Positions

The introduction and modification of C3-substituents like carboxamides, esters, and nitriles are crucial derivatization strategies.

Carboxamidation: 1,8-Naphthyridine-3-carboxamides are typically prepared from the corresponding carboxylic acid. uobaghdad.edu.iqtandfonline.com The synthesis often starts with the hydrolysis of an ethyl ester precursor, such as ethyl 1,8-naphthyridine-3-carboxylate, to the carboxylic acid. tandfonline.com This acid is then coupled with various amines or functionalized amino acids using standard peptide coupling agents to afford the desired carboxamide derivatives. tandfonline.comnih.gov

Esterification: Ethyl or methyl esters of 1,8-naphthyridine-3-carboxylic acid are key intermediates in the synthesis of many derivatives. tandfonline.comsigmaaldrich.com The Gould-Jacobs reaction, involving the condensation of a 6-substituted-2-aminopyridine with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization, is a classic method to produce ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylates. ekb.eg These ester intermediates can then be used for further modifications or hydrolyzed to the corresponding carboxylic acids.

Nitrile Introduction: The nitrile group can be introduced onto the 1,8-naphthyridine ring through several methods. The Friedländer reaction of 2-aminonicotinaldehyde with active methylene (B1212753) compounds like malononitrile is a direct route to synthesize 2-amino-1,8-naphthyridine-3-carbonitriles. ekb.eg Alternatively, a multi-component reaction of 2-aminopyridines, malononitrile, and various aldehydes can also yield these compounds. organic-chemistry.org The nitrile group is a significant functional group found in many pharmacologically active compounds. rsc.org

Table 3: Functional Group Introduction at the C3-Position of 1,8-Naphthyridine

Reaction TypePrecursorReagent(s)Product TypeReference
Carboxamidation7-Chloro-4-oxo-1-prop-2-ynyl-1,4-dihydro- Current time information in Bangalore, IN.naphthyridine-3-carboxylic acidFunctionalized amines1,8-Naphthyridine-3-carboxamide tandfonline.com
Esterification6-Chloro-2-aminopyridineDiethyl ethoxymethylenemalonate (EMME)Ethyl 7-chloro-4-oxo-1,8-naphthyridine-3-carboxylate ekb.eg
Nitrile Introduction2-AminonicotinaldehydeMalononitrile2-Amino-1,8-naphthyridine-3-carbonitrile ekb.eg

Thioxo Modifications and Derivatives

The conversion of the 4-oxo group of 6-Chloro-1,8-naphthyridin-4-ol to a thioxo (or thione) functionality represents a key structural modification, yielding 6-Chloro-1,8-naphthyridine-4(1H)-thione. This transformation is significant as the introduction of a sulfur atom in place of oxygen can substantially alter the electronic properties, reactivity, and biological profile of the molecule. The replacement of a carbonyl group with a thiocarbonyl group often leads to derivatives with different pharmacological activities. ucl.ac.be

The most common method for this thionation reaction involves the use of sulfur-transfer reagents. Phosphorus pentasulfide (P₄S₁₀) is a classical and effective reagent for this purpose. The reaction is typically carried out by heating the this compound substrate with phosphorus pentasulfide in a high-boiling inert solvent such as pyridine or toluene. ucl.ac.be The mechanism involves the nucleophilic attack of the carbonyl oxygen on the phosphorus atom of P₄S₁₀, followed by a series of rearrangements that ultimately result in the replacement of the oxygen atom with sulfur.

Alternatively, Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide] is a milder and often more soluble reagent used for thionation under less harsh conditions. The reaction proceeds with higher selectivity and often provides better yields, minimizing the formation of side products. Another approach involves the use of thiourea, which can serve as a sulfur source for the thionation of heterocyclic ketones.

The resulting 6-Chloro-1,8-naphthyridine-4(1H)-thione is a versatile intermediate. The thione group can exist in tautomeric equilibrium with its thiol form, 6-Chloro-1,8-naphthyridin-4-thiol. This allows for further derivatization at the sulfur atom, such as S-alkylation, S-acylation, or oxidation to form sulfoxides and sulfones, expanding the library of accessible compounds.

Table 1: Synthesis of 6-Chloro-1,8-naphthyridine-4(1H)-thione

Reactant Reagent Conditions Product
This compound Phosphorus Pentasulfide (P₄S₁₀) Pyridine, Reflux 6-Chloro-1,8-naphthyridine-4(1H)-thione
This compound Lawesson's Reagent Toluene or Dioxane, Reflux 6-Chloro-1,8-naphthyridine-4(1H)-thione

Carbon-Carbon Bond Forming Reactions and Cross-Coupling Strategies (e.g., Sonogashira, Suzuki-Miyaura)

The chlorine atom at the C6 position of the this compound scaffold is a key handle for introducing molecular complexity through carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura couplings, are powerful tools for this purpose, allowing for the attachment of a wide variety of substituents. mdpi.com

Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between the C6 position of the naphthyridine ring and a terminal alkyne. mdpi.com This reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂, and requires a copper(I) salt (e.g., CuI) as a co-catalyst. mdpi.comlibretexts.org The reaction is carried out in the presence of a base, commonly an amine like triethylamine or diisopropylamine, which also serves as the solvent. libretexts.org

The general procedure involves reacting this compound with a terminal alkyne (R-C≡CH) under an inert atmosphere. The resulting 6-alkynyl-1,8-naphthyridin-4-ol derivatives are valuable precursors for synthesizing more complex heterocyclic systems through subsequent cyclization reactions. Copper-free Sonogashira protocols have also been developed to avoid the undesirable homocoupling of alkynes, often utilizing specific ligands or palladium precatalysts. nih.gov

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most versatile methods for forming C(sp²)-C(sp²) bonds by reacting the aryl chloride at the C6 position with an organoboron compound, typically an aryl or vinyl boronic acid (RB(OH)₂) or a boronic ester. fishersci.eslibretexts.org The reaction is catalyzed by a palladium(0) species, which is generated in situ from a palladium(II) precatalyst like palladium(II) acetate (Pd(OAc)₂) in the presence of a phosphine (B1218219) ligand (e.g., SPhos, PPh₃). rsc.org

A base, such as potassium carbonate, cesium fluoride, or sodium carbonate, is essential for the transmetalation step in the catalytic cycle. fishersci.esrsc.org The reaction offers excellent functional group tolerance and uses stable, non-toxic boronic acid reagents. By selecting different boronic acids, a diverse range of aryl or heteroaryl groups can be introduced at the C6 position, leading to the synthesis of 6-aryl-1,8-naphthyridin-4-ol derivatives. This strategy is widely used in medicinal chemistry to explore structure-activity relationships.

Table 2: Cross-Coupling Reactions of this compound

Reaction Reactants Catalyst System Base Product Type
Sonogashira Coupling This compound, Terminal Alkyne Pd(PPh₃)₄ / CuI Triethylamine 6-Alkynyl-1,8-naphthyridin-4-ol
Suzuki-Miyaura Coupling This compound, Aryl/Vinyl Boronic Acid Pd(OAc)₂ / Phosphine Ligand K₂CO₃ or CsF 6-Aryl/Vinyl-1,8-naphthyridin-4-ol

Stereoselective Synthesis of Chiral Naphthyridine Derivatives

The synthesis of enantiomerically pure chiral naphthyridine derivatives is of great interest, particularly for applications in asymmetric catalysis and medicinal chemistry, where stereochemistry often dictates biological activity. google.com Starting from the achiral this compound, stereoselective synthesis can be approached through several strategies that introduce one or more chiral centers.

One primary strategy involves the attachment of a chiral auxiliary to the naphthyridine scaffold. The hydroxyl group at the C4 position or the nitrogen atom at N1 can serve as attachment points for a chiral moiety. This auxiliary can direct the stereochemical outcome of a subsequent reaction on the naphthyridine ring or on a substituent, after which the auxiliary can be removed.

A more direct approach involves the asymmetric transformation of a functional group on the naphthyridine ring. For instance, derivatives obtained from Sonogashira or Suzuki coupling (as described in section 5.5) can possess functional groups amenable to stereoselective reactions. An example would be the asymmetric reduction of a keto group on a side chain attached at C6, using a chiral reducing agent like a CBS catalyst (Corey-Bakshi-Shibata) or a chiral borane.

Furthermore, the 1,8-naphthyridine core itself is a prominent scaffold for the design of chiral ligands used in transition-metal-catalyzed asymmetric synthesis. researchgate.netrsc.org Chiral units, such as oxazolines or camphor-based pyrazoles, can be synthesized and attached to the naphthyridine backbone, often at the 2 and 7 positions. researchgate.net While this does not make the original naphthyridine core chiral, it generates a chiral molecule where the naphthyridine unit acts as a rigid backbone to orient the coordinating groups of the ligand. These chiral ligands have proven effective in catalyzing reactions like copper-catalyzed azide-alkyne cycloadditions (CuAACs) and the atroposelective construction of C-O axially chiral compounds. rsc.org Another advanced method is the use of stereoselective cyclization reactions, such as the 6π-azaelectrocyclization, to build chiral fused-ring systems onto the pyridine portion of the naphthyridine. conicet.gov.ar

Table 3: Strategies for Stereoselective Synthesis

Strategy Description Example Application
Chiral Auxiliary A removable chiral group is attached to the molecule to direct a stereoselective transformation. Attachment of a chiral alcohol to the C4-OH group to direct alkylation at a nearby position.
Asymmetric Catalysis An external chiral catalyst is used to convert a prochiral functional group into a chiral one. Asymmetric hydrogenation of a C=C bond in a side chain attached at C6 using a chiral Rhodium or Ruthenium catalyst.
Chiral Ligand Synthesis The naphthyridine scaffold is used to construct a larger chiral molecule for use as a ligand in catalysis. researchgate.net Synthesis of 1,8-naphthyridine ligands bearing chiral oxazoline (B21484) or pyrazole units for use in asymmetric copper catalysis. rsc.org

Applications of 6 Chloro 1,8 Naphthyridin 4 Ol and Its Derivatives As Advanced Chemical Scaffolds and Ligands

Role in Synthetic Organic Chemistry as a Versatile Building Block

The 1,8-naphthyridine (B1210474) core is a valuable building block in synthetic organic chemistry due to its rigid, planar structure and electron-deficient nature. These characteristics make it an ideal precursor for constructing more complex molecular architectures.

Precursors for Complex Polycyclic Systems and Druglike Molecules

The 1,8-naphthyridine moiety is a common structural motif in bioactive compounds and serves as a versatile intermediate for creating druglike molecules. researchgate.net Its derivatives are integral to the synthesis of various pharmaceuticals. researchgate.net For instance, the fluorinated heterocyclic building block, 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, is a crucial intermediate in the synthesis of the quinolone antibiotic Gemifloxacin and a scaffold for other active pharmaceutical ingredients (APIs) with anticancer and anti-inflammatory properties. ossila.com

The synthesis of complex polycyclic systems often utilizes the naphthyridine scaffold. For example, annulated 1,8-naphthyridines have been synthesized through one-pot reactions of aromatic aldehydes, malononitrile (B47326) dimer, and enehydrazinoketone. researchgate.net Furthermore, the development of imidazo[1,2-α] uchicago.eduanu.edu.aunaphthyridine derivatives as anti-HCV agents has been achieved through direct C–H arylation, showcasing a synthetic shortcut to complex organic molecules. researchgate.net

The versatility of the 1,8-naphthyridine scaffold is further highlighted by its use in synthesizing a variety of heterocyclic compounds. For example, 6-Bromo-1,8-naphthyridin-2-ol is a valuable building block for more complex heterocyclic compounds, with its derivatives showing potential as antimicrobial and anticancer agents. The synthesis of 8-hydroxy naphthyridines has also been explored for their potent in vitro antileishmanial activity. acs.org

Table 1: Examples of Druglike Molecules Derived from 1,8-Naphthyridine Scaffolds

Compound/DerivativeApplication/ActivityKey Synthetic Strategy
GemifloxacinQuinolone antibioticIntermediate: 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid ossila.com
Imidazo[1,2-α] uchicago.eduanu.edu.aunaphthyridine derivativesAnti-HCV agentsDirect C–H arylation researchgate.net
6-Bromo-1,8-naphthyridin-2-ol derivativesAntimicrobial and anticancer agentsBuilding block for complex heterocycles
8-Hydroxy naphthyridinesAntileishmanial activityVarious synthetic approaches to access analogues acs.org
Verubecestat (MK-8931)BACE1 inhibitor for Alzheimer's diseaseStructure-based design from isothiourea NMR fragment screening hits acs.org

Intermediates for Functional Materials

The unique structural properties of 1,8-naphthyridine derivatives make them valuable in materials science. They are utilized in the synthesis of advanced materials, including polymers and liquid crystals. The incorporation of these compounds into polymer matrices can enhance their electronic and optical properties.

The development of novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine (B1222797) highlights their potential in opto-electrical applications. mdpi.com Furthermore, the 1,8-naphthyridine motif is used in various dinucleating ligands, which are considered a "privileged" motif for creating complexes with specific steric and electronic properties. chemrxiv.orguu.nl

Coordination Chemistry and Dimetal Chemistry Applications

The 1,8-naphthyridine framework is widely employed in coordination chemistry, particularly in the design of dinucleating ligands that can bind two metal ions in close proximity. escholarship.org

1,8-Naphthyridine as a Chelating Ligand and Carboxylate Mimic

The arrangement of the nitrogen atoms in the 1,8-naphthyridine molecule is ideal for chelating various metal cations. researchgate.net This has led to its use as a "masked carboxylate" to mimic the syn, syn coordination of bridging carboxylate groups found in the active sites of diiron enzymes. nih.gov Several 1,8-substituted naphthyridine compounds have been successfully used to assemble dicopper(II), dizinc(II), dinickel(II), and diiron(II) complexes. nih.gov

The 1,8-naphthyridine scaffold, when functionalized at the 2- and 7-positions, produces chelating ligands that provide thermodynamic stability and can be tuned to modify electronic properties. escholarship.org These ligands can link two metal ions, mimicking the bridging carboxylate groups found in various dimetallic centers in biology, forming stable dimetallic complexes with variable metal-metal separations and geometries. researchgate.net

Ligand Disposition and Metal-Metal Distance Modulation in Dinuclear Complexes

The rigid nature of the 1,8-naphthyridine scaffold allows for the controlled positioning of two metal atoms in close proximity. escholarship.org The metal-metal distance in these dinuclear complexes can be modulated by the nature of the ligand and the presence of auxiliary ligands. rsc.orgresearcher.life For example, in dinuclear complexes with the ligand 2,7-bis(di(2-pyridyl)fluoromethyl)-1,8-naphthyridine (DPFN), the metal-metal distances vary from 2.7826(5) to 3.2410(11) Å. rsc.org

The steric properties of the 1,8-naphthyridine-based ligands can be quantified and tuned by modifying the linkers between the phosphines and the naphthyridine core, or by altering the metal-metal distance. chemrxiv.org This allows for the rational design of ligands to influence the reactivity of the bimetallic core. chemrxiv.org

Table 2: Selected Dinuclear Complexes with 1,8-Naphthyridine-Based Ligands

LigandMetal CentersBridging LigandsMetal-Metal Distance (Å)Reference
DPFNFirst-row transition metalsChloro, hydroxo, aqua2.7826(5) - 3.2410(11) rsc.org
R(PNNP) (R = Me, Ph, iPr, Cy, or tBu)Cu₂Cl₂2.53 - 2.57 uu.nl
BPMANCu₂μ-OHNot specified researchgate.net

Cyclometalation and Carbon-Carbon Bond Formation at Diruthenium Cores

The 1,8-naphthyridine framework has been instrumental in the study of cyclometalation and C-C bond formation at diruthenium cores. researcher.life The reactivity of the diruthenium core can be harnessed to mediate chemical transformations. For instance, an aldol-like addition of acetone (B3395972) to 2-methyl-1,8-naphthyridine mediated by a [Ru₂(CO)₄]²⁺ core results in C-C coupled products. acs.org

Furthermore, cyclometalation on the imidazo[1,2-a] uchicago.eduanu.edu.aunaphthyridine platform has been achieved, leading to the formation of six- and five-membered metallacycles. researchgate.net These reactions highlight the versatility of the 1,8-naphthyridine scaffold in facilitating complex organometallic transformations. iitk.ac.inacs.org

Organometallic Complexes and Their Catalytic Activity

The 1,8-naphthyridine framework is an excellent ligand for a variety of transition metals, including rhodium, iridium, ruthenium, copper, and nickel. researchgate.netnih.gov The resulting organometallic complexes have demonstrated significant catalytic activity in a range of organic transformations. researchgate.netacs.org The nitrogen atoms within the naphthyridine ring system can coordinate to metal centers, influencing the electronic and steric environment of the catalyst and, consequently, its reactivity and selectivity. acs.org

For instance, iridium complexes featuring a naphthyridine-based Si,N-ligand have been shown to be effective catalysts for olefin hydrogenation. acs.org The presence of the nitrogen lone pair adjacent to the metal center is believed to facilitate the cooperative activation of hydrogen gas, leading to enhanced catalytic performance compared to related complexes lacking this feature. acs.org Similarly, rhodium(I) complexes with N-heterocyclic carbene (NHC) ligands incorporating a naphthythyridine moiety have been utilized in the hydration of organonitriles. researchgate.net DFT studies have suggested that the naphthyridine nitrogen plays a crucial role in the catalytic cycle by participating in bifunctional water activation and cooperative proton migration. researchgate.net

Furthermore, manganese(I) complexes bearing a 7-hydroxy-appended 2-methyl-1,8-naphthyridine-N-oxide ligand have been synthesized and their catalytic efficiency in the α-alkylation of ketones with primary alcohols has been evaluated. acs.org The ligand's ability to exist in both lactim and lactam forms allows for effective proton and hydride management during the catalytic process, which involves acceptorless dehydrogenation, aldol (B89426) condensation, and hydrogenation steps. acs.org Cobalt-catalyzed cross-coupling reactions of halogenated naphthyridines with organometallic reagents (magnesium and zinc) have also been developed for the synthesis of polyfunctional naphthyridines. nih.gov

Table 1: Examples of Catalytic Applications of 1,8-Naphthyridine-Based Organometallic Complexes

Catalyst TypeReactionKey Feature of Naphthyridine Ligand
Iridium-Si,N-naphthyridineOlefin HydrogenationCooperative H₂ activation
Rhodium(I)-NHC-naphthyridineHydration of OrganonitrilesBifunctional water activation
Manganese(I)-hydroxy-naphthyridine-N-oxideα-Alkylation of KetonesProton/hydride management
Cobalt-halonaphthyridineCross-coupling ReactionsLigand for organometallic reagents

Design of Molecular Sensors and Fluorescent Probes

The inherent fluorescence of the 1,8-naphthyridine scaffold and its ability to coordinate with various analytes have made it a popular platform for the development of molecular sensors and fluorescent probes. worktribe.comcore.ac.uk These sensors can be designed to exhibit high selectivity and sensitivity for specific metal ions and biomolecules.

Recognition of Metal Ions (e.g., Hg²⁺, Zn²⁺, Cu²⁺, Cr³⁺)

Derivatives of 1,8-naphthyridine have been successfully employed as fluorescent chemosensors for the detection of a variety of metal ions. The sensing mechanism often involves a change in the fluorescence properties of the naphthyridine derivative upon binding to the target ion. This change can manifest as fluorescence quenching, enhancement, or a shift in the emission wavelength.

For example, a 2-styryl-1,8-naphthyridine derivative has been reported as a versatile fluorescent probe for the selective recognition of Hg²⁺ and Ag⁺. core.ac.uk The sensing behavior of this probe is solvent-dependent, exhibiting fluorescence quenching in the presence of Hg²⁺ in a DMF/water mixture and a red-shift in fluorescence for both Ag⁺ and Hg²⁺ in a 1,4-dioxane/water solution. core.ac.uk The detection limit for Hg²⁺ was found to be as low as 3.5 x 10⁻⁸ M. core.ac.uk

Rhodamine B derivatives modified with 1,8-naphthyridine have been developed as "turn-on" fluorescent and colorimetric sensors for Al³⁺ and Cu²⁺. researchgate.net Another study reported a ruthenium(II) polypyridyl complex bearing a 1,8-naphthyridine ligand as a highly selective and sensitive fluorescent chemosensor for Cu²⁺ and Fe³⁺, with detection limits of 39.9 nmol/L and 6.68 nmol/L, respectively. semanticscholar.org Furthermore, acenaphtoquinoxaline, a heterocyclic compound, has demonstrated high selectivity and sensitivity for Hg²⁺ detection in acetonitrile, with a detection limit of 42 ppb. nih.gov

Table 2: Selected 1,8-Naphthyridine-Based Fluorescent Probes for Metal Ion Detection

ProbeTarget Ion(s)Sensing MechanismSolventDetection Limit
2-Styryl-1,8-naphthyridine derivativeHg²⁺, Ag⁺Quenching / Red-shiftDMF/H₂O or 1,4-Dioxane/H₂O3.5 x 10⁻⁸ M (for Hg²⁺)
Rhodamine B-naphthyridine derivativeAl³⁺, Cu²⁺"Turn-on" fluorescenceNot specifiedNot specified
Ru(II) polypyridyl-naphthyridine complexCu²⁺, Fe³⁺QuenchingNot specified39.9 nM (Cu²⁺), 6.68 nM (Fe³⁺)
AcenaphtoquinoxalineHg²⁺Fluorescence enhancementAcetonitrile42 ppb

Sensing of Biomolecules (e.g., Nucleosides, Monosaccharides, Specific DNA Sequences)

The ability of the 1,8-naphthyridine scaffold to form specific hydrogen bonding patterns makes it an ideal candidate for the recognition of biomolecules. Researchers have designed and synthesized naphthyridine-based receptors for the selective binding of nucleosides, monosaccharides, and even specific DNA sequences.

For instance, 2-acetamido-1,8-naphthyridine derivatives have been developed as fluorescent molecular sensors for 9-alkylguanines. researchgate.net These sensors utilize a triple hydrogen-bonding motif to bind to the guanine (B1146940) base. By extending the conjugation of the naphthyridine structure, researchers have created chromophores that exhibit spectral changes in the visible region upon binding, allowing for real-time detection. researchgate.net

Furthermore, molecular sensors based on bis[(pyrrolyl)ethynyl]naphthyridine and bis[(indolyl)ethynyl]naphthyridine have been designed for the fluorescent and circular dichroic detection of monosaccharides. jmonline.orgdntb.gov.ua The development of near-infrared fluorescent probes based on naphthyridine derivatives for imaging mitochondrial nucleic acids highlights another significant application. rsc.org These probes exhibit an "OFF-ON" fluorescence response to DNA and RNA, with emission wavelengths reaching the near-infrared region, which is advantageous for biological imaging. rsc.org

Bioisosteric Replacements in Lead Optimization (Chemical Design Focus)

Bioisosterism, the strategy of replacing a functional group in a molecule with another that has similar physical and chemical properties, is a cornerstone of modern drug design. ipinnovative.com The 1,8-naphthyridine scaffold has been identified as a valuable bioisostere for other heterocyclic systems in lead optimization efforts. rsc.org Its rigid structure and defined orientation of nitrogen atoms can mimic the spatial arrangement of other pharmacophores, while offering different electronic and solubility properties. researchgate.netnih.gov

The replacement of a core scaffold in a lead compound with a naphthyridine ring can lead to improvements in potency, selectivity, and pharmacokinetic properties. nih.govuniroma1.it For example, in the development of kinase inhibitors, the 1,6-naphthyridine (B1220473) carboxamide has been explored as a bioisosteric replacement for other heterocyclic cores. taylorandfrancis.com Similarly, in the optimization of antileishmanial agents, an amide was investigated as an isosteric replacement for a triazole ring in a series of 8-hydroxy naphthyridines. nih.gov

The concept of "scaffold hopping," a more drastic form of bioisosteric replacement where the entire core of a molecule is replaced, also benefits from the availability of diverse heterocyclic building blocks like 6-chloro-1,8-naphthyridin-4-ol. nih.govuniroma1.it This approach allows for the exploration of novel chemical space and the generation of new intellectual property. uniroma1.it

Applications in Supramolecular Chemistry

The ability of 1,8-naphthyridine derivatives to participate in self-assembly and form well-defined host-guest complexes makes them valuable components in the field of supramolecular chemistry. worktribe.comnih.govacs.org The directional hydrogen bonding capabilities of the naphthyridine ring system, coupled with the potential for π-π stacking interactions, drive the formation of ordered supramolecular architectures. acs.org

Researchers have utilized 1,8-naphthyridine derivatives to construct molecular tweezers, highly selective molecular receptors, and self-assembling host-guest systems. nih.gov For example, a previously reported organic solid-state fluorophore, 7-(3,4-dimethoxyphenyl)-2-ethoxy-4-phenyl-1,8-naphthyridine-3-carbonitrile, was found to spontaneously self-organize into diverse one-dimensional crystalline nanostructures. acs.org The aggregation mechanism was attributed to a combination of intermolecular alignment driven by electrostatic interactions and the minimization of steric repulsions. acs.org The resulting nanostructured materials exhibited interesting photophysical properties, including thermo- and acido-fluorochromism. acs.org The convenient synthesis of 2-amino-1,8-naphthyridines has provided essential building blocks for the construction of such host-guest and self-assembling systems. acs.org

Advanced Spectroscopic and Analytical Methodologies for Characterization and Mechanistic Elucidation

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for confirming the molecular formula and investigating the fragmentation pathways of 6-Chloro-1,8-naphthyridin-4-ol. nih.gov Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places).

This precision allows for the unambiguous determination of the elemental composition from the measured accurate mass, distinguishing it from other potential compounds with the same nominal mass. For C₈H₅ClN₂O, the calculated exact mass provides a definitive target for experimental verification. nih.govmdpi.com

Fragmentation Analysis: Electron impact (EI) or electrospray ionization (ESI) followed by collision-induced dissociation (CID) reveals characteristic fragmentation patterns. For this compound, expected fragmentation could include the loss of small, stable molecules or radicals such as:

Loss of a chlorine radical (•Cl)

Loss of carbon monoxide (CO) from the keto tautomer

Fission of the pyridine (B92270) rings

Analyzing these fragments helps to piece together and confirm the molecular structure.

ParameterValue
Molecular FormulaC₈H₅ClN₂O
Calculated Monoisotopic Mass [M]180.0090
Calculated Mass for [M+H]⁺181.0163
Calculated Mass for [M-H]⁻179.0018

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Structural Features

For this compound, the most significant application of IR spectroscopy is to investigate the keto-enol tautomerism. thieme-connect.de

Enol Form (4-hydroxy): The spectrum would be characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibration.

Keto Form (4-one): The spectrum would show a strong, sharp absorption band in the 1650-1700 cm⁻¹ region, indicative of the C=O (amide/carbonyl) stretching vibration. The presence of this band is strong evidence for the predominance of the naphthyridone tautomer, as observed in similar systems. dtic.mil

Other key vibrational bands include C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), C=C and C=N ring stretching vibrations in the fingerprint region (1400-1600 cm⁻¹), and the C-Cl stretching vibration (typically below 800 cm⁻¹).

Vibrational ModeExpected Frequency Range (cm⁻¹)Associated Tautomer
O-H Stretch3200 - 3600 (broad)Enol
N-H Stretch3100 - 3400 (medium)Keto
Aromatic C-H Stretch3000 - 3100 (sharp)Both
C=O Stretch1650 - 1700 (strong, sharp)Keto
C=C and C=N Ring Stretch1400 - 1600 (multiple bands)Both
C-O Stretch1200 - 1300Enol
C-Cl Stretch600 - 800Both

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. msu.edu For aromatic systems like this compound, the primary electronic transitions are π → π* and n → π*. libretexts.org The resulting spectrum, characterized by the wavelength of maximum absorbance (λₘₐₓ), provides insight into the extent of conjugation and the electronic nature of the molecule.

The structure of this compound contains both electron-donating (the -OH group or -NH- in the tautomer) and electron-withdrawing (the ring nitrogens, the chloro group) moieties. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation. These ICT transitions are often sensitive to the chemical environment.

The molar extinction coefficient (ε), determined via the Beer-Lambert law, is a measure of how strongly the molecule absorbs light at a specific wavelength. High extinction coefficients are characteristic of highly probable electronic transitions, such as π → π* transitions in conjugated systems. ucl.ac.uk The value of ε provides quantitative data on the absorption properties of the compound.

Many naphthyridine derivatives are known to be fluorescent, meaning they re-emit absorbed light at a longer wavelength. researchgate.netacs.org Upon excitation, this compound may exhibit fluorescence, and its quantum yield (a measure of emission efficiency) can be determined.

The compound is also expected to exhibit solvatochromism, a phenomenon where the position of the absorption or emission band changes with the polarity of the solvent. escholarship.org This effect arises because the dipole moment of the molecule often changes between the ground and excited states. In polar solvents, the more polar state (usually the excited state in molecules with ICT character) is stabilized, leading to a shift in the emission spectrum (typically a red shift). Studying these solvatochromic shifts provides valuable information about the electronic redistribution in the excited state. acs.org

X-ray Crystallography for Solid-State Structural Determination and Binding Mode Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, one can determine atomic coordinates, bond lengths, bond angles, and torsional angles with high precision. acs.org

For this compound, a crystal structure would:

Unambiguously confirm the predominant tautomer in the solid state.

Provide exact measurements of the geometry of the fused ring system. While many naphthyridines are planar, the parent 1,8-naphthyridine (B1210474) is known to be slightly non-planar due to the electrostatic repulsion of the lone pairs on the adjacent nitrogen atoms. thieme-connect.de

Reveal intermolecular interactions, such as hydrogen bonding. For instance, the keto tautomer could form hydrogen-bonded dimers in the crystal lattice through N-H···O=C interactions, a common motif in related heterocyclic structures.

While obtaining a suitable single crystal can be challenging, the resulting structural data is invaluable for validating theoretical models and understanding solid-state packing. Crystal structures for numerous complex 1,8-naphthyridine derivatives have been successfully determined and reported. acs.orgrsc.org

Advanced Chromatographic Techniques for Purity Assessment and Isolation

The purity and isolation of this compound are paramount for its application in research and development. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for achieving the high degree of purity required.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC):

HPLC and UPLC are powerful techniques used to separate, identify, and quantify components in a mixture. UPLC, a refinement of HPLC, utilizes smaller particle-sized columns, which allows for higher pressure, resulting in increased resolution, speed, and sensitivity. measurlabs.comgoogleapis.com For this compound, these methods are routinely employed to assess its purity, often reported to be around 95%.

A typical HPLC or UPLC analysis involves a stationary phase, such as a C18 column, and a mobile phase, which is a solvent mixture that carries the sample through the column. googleapis.com The separation is based on the differential partitioning of the compound between the stationary and mobile phases. By comparing the retention time of the main peak with that of a reference standard, the identity of this compound can be confirmed. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. measurlabs.com This hyphenated technique is particularly valuable for the analysis of complex mixtures and for providing definitive structural information. measurlabs.com As the separated components elute from the chromatography column, they are introduced into the mass spectrometer, where they are ionized and their mass-to-charge ratio (m/z) is determined. measurlabs.com

For this compound, LC-MS analysis provides not only purity data but also confirms its molecular weight. researchgate.netacs.org The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight of 180.59 g/mol . The presence of chlorine would be indicated by a characteristic isotopic pattern in the mass spectrum. LC-MS is also instrumental in identifying any impurities or degradation products that may be present in the sample. lcms.cz

Table 1: Chromatographic and Spectrometric Data for this compound

Parameter Value Reference
Molecular Formula C₈H₅ClN₂O
Molecular Weight 180.59 g/mol
Purity (typical) 95% chemscene.com
Mass (m/z) 181 [M+1] researchgate.net
¹H NMR (DMSO-d₆, 500MHz) 4.64 (s, 1H, OH), 6.93 (m, 1H), 7.25-7.38 (t, 1H), 8.82-8.93 (d, 1H) researchgate.net
¹³C-NMR (DMSO-d₆, 500 MHz) 36.4, 83.2, 91.3, 124.2, 132.3, 152.4, 158.3, 164.4 researchgate.net
IR (KBr pellet) cm⁻¹ 3318 (OH) researchgate.net

Integration of Artificial Intelligence and Machine Learning in Spectroscopic Data Analysis

Automated Spectral Interpretation and Feature Extraction:

Spectroscopic techniques like NMR, IR, and mass spectrometry generate vast and complex datasets. arxiv.orgarxiv.org AI and ML algorithms, particularly deep learning models like convolutional neural networks (CNNs) and recurrent neural networks (RNNs), can be trained to automatically identify and extract relevant features from this data. arxiv.orgspectroscopyonline.com For instance, in the analysis of NMR spectra, AI can assist in peak detection, deconvolution, and the assignment of chemical shifts, tasks that are traditionally time-consuming and require expert knowledge. arxiv.org This automation can significantly accelerate the process of structure elucidation for compounds like this compound.

Predictive Spectroscopy and Mechanistic Insights:

Conversely, AI can also tackle the "inverse problem" (spectrum-to-molecule inference), where it predicts a molecular structure based on its spectral data. arxiv.orgarxiv.org This is particularly useful for identifying unknown compounds or for elucidating reaction mechanisms by analyzing the spectra of intermediates and products.

Enhanced Accuracy and Quality Control:

The application of chemometrics, a field that uses mathematical and statistical methods, is often intertwined with AI and ML in the analysis of chemical data. nih.gov Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are used for data preprocessing, dimensionality reduction, and building predictive models from spectroscopic data. spectroscopyonline.comnih.gov

As the volume and complexity of spectroscopic data continue to grow, the integration of AI and ML will become increasingly indispensable for the efficient and accurate characterization and mechanistic elucidation of chemical compounds such as this compound. arxiv.orgarxiv.org

Molecular Interaction Mechanisms and Biological Target Modulation by Naphthyridinols Mechanistic Focus

The 1,8-naphthyridine (B1210474) scaffold, a heterocyclic aromatic compound, serves as a core structure for a variety of derivatives that exhibit a broad range of biological activities. These activities stem from their ability to interact with and modulate various biological targets, primarily enzymes involved in critical cellular processes. The mechanisms of these interactions are diverse and form the basis for their therapeutic potential. This article will focus on the enzyme inhibition mechanisms of naphthyridinols, with a particular emphasis on derivatives of the 1,8-naphthyridin-4-ol (B1297894) core structure.

Topoisomerase I and II Inhibition Mechanisms (including DNA Intercalation)

Topoisomerases are crucial enzymes that regulate the topology of DNA during processes like replication, transcription, and recombination. Naphthyridine derivatives have been identified as inhibitors of these enzymes, particularly Topoisomerase II.

The proposed mechanism for certain 1,8-naphthyridine derivatives involves acting as Topoisomerase II poisons. These compounds stabilize the transient, covalent complex formed between the enzyme and DNA, which is an essential intermediate in the catalytic cycle. By preventing the re-ligation of the DNA strands that the enzyme has cleaved, these inhibitors lead to an accumulation of double-strand breaks. This DNA damage triggers cell cycle arrest and can ultimately induce apoptosis, or programmed cell death. Molecular docking studies of some 1,8-naphthyridine derivatives have shown a unique binding pattern within the etoposide (B1684455) binding pocket of Topoisomerase IIβ, reinforcing their role as Topo II poisons.

A related mechanism that can contribute to topoisomerase inhibition is DNA intercalation. Planar, aromatic molecules like the naphthyridine core can insert themselves between the base pairs of the DNA double helix. This insertion, or intercalation, can distort the DNA structure, potentially interfering with the binding and function of enzymes like topoisomerases that act upon DNA. This unwinding and separation of base pairs can create a physical block or alter the DNA conformation, thereby inhibiting the enzyme's catalytic activity.

Compound Class Target Enzyme Proposed Mechanism of Action Reference
1,8-Naphthyridine derivativesTopoisomerase IIβStabilization of the enzyme-DNA covalent complex (Topo II poison)
Planar Aromatic CompoundsDNAIntercalation between base pairs, leading to structural distortion

Protein Kinase Inhibition Mechanisms (e.g., EGFR, Plasmodium falciparum Phosphatidylinositol-4-kinase)

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes by phosphorylating other proteins. Their dysregulation is a hallmark of many diseases, including cancer and infectious diseases.

Plasmodium falciparum Phosphatidylinositol-4-kinase (PfPI4K) Inhibition: Several studies have identified 1,5- and 1,8-naphthyridine derivatives as potent inhibitors of PfPI4K, a lipid kinase essential for the survival of the malaria parasite Plasmodium falciparum. Structure-activity relationship (SAR) studies have shown that substitutions at the C2 and C8 positions of the naphthyridine core are critical for activity. These inhibitors act by binding to the ATP-binding site of the kinase, preventing the phosphorylation of its substrate, phosphatidylinositol, to phosphatidylinositol-4-phosphate (B1241899) (PI4P). This disruption of phosphoinositide signaling pathways within the parasite is lethal. Some naphthyridine derivatives have demonstrated dual-action by also inhibiting hemozoin formation, another critical process in the parasite's lifecycle.

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that plays a key role in cell growth and proliferation; its overactivity is a common driver in many cancers. While detailed mechanistic studies on 6-Chloro-1,8-naphthyridin-4-ol are limited, the broader class of 1,8-naphthyridine derivatives has been reported to possess EGFR inhibitory activity. The general mechanism for tyrosine kinase inhibitors (TKIs) involves competitive binding to the ATP pocket within the kinase domain of EGFR. This prevents ATP from binding, thereby blocking the autophosphorylation of the receptor and the activation of downstream signaling pathways that promote cell division.

Inhibitor Class Target Kinase Mechanism Key Findings Reference
2,8-Disubstituted-1,5-naphthyridinesP. falciparum PI4KATP-competitive inhibitionRetained activity against drug-resistant strains; some showed dual inhibition with hemozoin formation.
1,8-Naphthyridine derivativesEGFR (reported)ATP-competitive inhibition (presumed)The scaffold is recognized for potential EGFR inhibitory activity.

Tubulin Polymerization Inhibition Mechanisms

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton, involved in cell division, structure, and transport. Disrupting microtubule dynamics is a clinically validated anticancer strategy. Substituted 2-aryl-1,8-naphthyridin-4(1H)-ones have been identified as potent inhibitors of tubulin polymerization.

The primary mechanism of action for these compounds is their interaction with the colchicine-binding site on β-tubulin. By binding to this site, the naphthyridinone derivatives prevent the polymerization of tubulin dimers into microtubules. This disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis. The inhibitory potency of these compounds is often comparable to that of natural antimitotic agents like colchicine (B1669291) and podophyllotoxin. Structure-activity relationship studies have indicated that substitutions on the 2-aryl ring are crucial for potent activity.

Compound Series Mechanism Binding Site Effect Reference
2-Aryl-1,8-naphthyridin-4(1H)-onesInhibition of tubulin assemblyColchicine site on β-tubulinCell cycle arrest at G2/M phase, apoptosis
2-Thienyl-1,8-naphthyridin-4-onesInhibition of tubulin polymerizationColchicine site on β-tubulinPotent cytotoxicity against various tumor cell lines

DNA Gyrase Inhibition Mechanisms (Subunit A specific)

DNA gyrase is a type II topoisomerase found in bacteria that is essential for introducing negative supercoils into DNA, a process required for DNA replication and transcription. This enzyme is a well-established target for antibacterial agents. DNA gyrase is a tetramer composed of two GyrA and two GyrB subunits.

Derivatives of the related 1,4-dihydronaphthyridine scaffold, which share the core heterocyclic system, have been developed as potent inhibitors of E. coli DNA gyrase. These compounds are structurally related to quinolone antibiotics, which are known to target the A subunit of DNA gyrase. The mechanism of quinolones involves trapping the enzyme-DNA complex after the GyrA subunit has cleaved the DNA. This prevents the re-ligation of the DNA strands, leading to the accumulation of lethal double-strand breaks, which ultimately results in bacterial cell death. Docking studies have shown strong interactions between 1,8-naphthyridine derivatives and the E. coli DNA gyrase enzyme, supporting this mechanism of action.

Ras Protein Inhibition Mechanisms

Ras proteins are a family of small GTPases that act as molecular switches in signaling pathways controlling cell proliferation, differentiation, and survival. Mutations in RAS genes are among the most common drivers of human cancers, making them a high-priority therapeutic target. However, directly inhibiting Ras has proven to be exceptionally challenging due to its high affinity for GTP and a lack of obvious small-molecule binding pockets.

While the 1,8-naphthyridine scaffold has been investigated for a wide array of anticancer activities, detailed mechanistic studies demonstrating direct inhibition of Ras proteins by 1,8-naphthyridin-4-ol derivatives are not extensively documented in the current scientific literature. Research has been initiated to explore the potential of this scaffold against targets like Ras, but a clear mechanism of action has not yet been elucidated. The development of Ras inhibitors is an active area of research, with novel strategies focusing on targeting specific mutants or disrupting Ras-effector interactions.

Cholinesterase Inhibition Mechanisms

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are enzymes that hydrolyze the neurotransmitter acetylcholine, playing a critical role in terminating nerve signals at cholinergic synapses. Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease, where there is a deficit of cholinergic neurotransmission.

Several novel 1,8-naphthyridine derivatives have been synthesized and evaluated as inhibitors of both AChE and BuChE. These compounds generally exhibit a non-competitive or mixed-type inhibition mechanism. They are designed to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes. By binding to these sites, they prevent the breakdown of acetylcholine, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic signaling. Some derivatives have shown good selectivity for AChE over BuChE.

Compound Class Target Enzymes Inhibition Profile Therapeutic Indication Reference
1,8-Naphthyridine derivativesAcetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)Moderate to good inhibition, often AChE selectiveAlzheimer's Disease

Receptor Antagonism/Agonism Mechanisms

Adenosine (B11128) Receptor Affinity and Selectivity (A1, A2A, A3)

While direct studies on this compound are limited, research on structurally related 1,8-naphthyridine derivatives provides significant insights into their potential interactions with adenosine receptors. Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are G protein-coupled receptors that play crucial roles in various physiological processes, making them attractive therapeutic targets. nih.govmdpi.com

A series of 2-phenyl-4-hydroxy-1,8-naphthyridine derivatives have been synthesized and evaluated as antagonists for the A1 adenosine receptor. nih.gov These compounds, which share the 4-hydroxy-1,8-naphthyridine core with this compound, have demonstrated high affinity for the A1 receptor, with some exhibiting Ki values in the low nanomolar and even subnanomolar ranges. nih.gov The substitution pattern on the 1,8-naphthyridine ring system is critical for both affinity and selectivity. For instance, the presence of a 4-hydroxy group was found to increase A1 and A2A affinity. nih.gov Furthermore, electron-withdrawing groups at the 7-position, such as a chloro group, were shown to significantly enhance A1 affinity and selectivity over A2A and A3 receptors. nih.gov One notable compound from this series, a 7-chloro-2-phenyl-1,8-naphthyridin-4-ol derivative, displayed a Ki of 0.15 nM for the A1 receptor with remarkable selectivity (A2A/A1 ratio of 670 and A3/A1 ratio of 14,000). nih.gov

Conversely, other 1,8-naphthyridin-4-one derivatives have been identified as ligands for the A2A adenosine receptor. nih.gov While these compounds generally lacked affinity for the A1 receptor, several showed interesting affinity and selectivity for the A2A subtype. nih.gov This suggests that modifications at positions 3, 4, and 7 of the naphthyridine nucleus can tune the selectivity towards different adenosine receptor subtypes. nih.gov

The affinity of 1,8-naphthyridine compounds can also differ between species. Studies have shown that these derivatives generally exhibit a higher affinity for the bovine A1 receptor compared to the human A1 receptor. ebi.ac.uk Molecular modeling studies suggest that differences in the amino acid residues within the binding pockets of the bovine and human A1 receptors may account for this observed variance in affinity. ebi.ac.uk

The following table summarizes the adenosine receptor binding affinities for selected 2-phenyl-4-hydroxy-1,8-naphthyridine derivatives, illustrating the impact of substitution on receptor interaction.

Compound IDSubstituentsA1 Ki (nM)A2A/A1 Selectivity RatioA3/A1 Selectivity Ratio
25d 2-phenyl, 4-hydroxy, 7-chloro0.1567014,000

Data sourced from a study on 2-phenyl-4-hydroxy-1,8-naphthyridine derivatives. nih.gov

Adrenoceptor Antagonism

Adrenergic receptors are key components of the sympathetic nervous system and are classified into α and β subtypes. nih.gov Adrenergic antagonists block the effects of catecholamines at these receptors and are used in the management of various cardiovascular and other conditions. nih.gov

While direct evidence for this compound is not available, research on other naphthyridine-based compounds indicates their potential to act as adrenoceptor antagonists. For example, a series of decahydro-6H-isoquino[2,1-g] ebi.ac.uknih.govnaphthyridine analogues have been shown to be potent antagonists of the α2-adrenoceptor. nih.gov The affinity and selectivity of these compounds were found to be highly dependent on their stereochemistry. nih.gov High binding affinity for α2-adrenoceptors correlated with functional antagonism in in vitro assays. nih.gov

Cannabinoid Receptor (CB2) Ligand Binding and Functionality

The cannabinoid receptor 2 (CB2) is primarily expressed in the immune system and is a promising therapeutic target for inflammatory and neuropathic pain, without the psychoactive effects associated with the CB1 receptor. nih.govmdpi.com A significant body of research has focused on 1,8-naphthyridin-2(1H)-one-3-carboxamide derivatives as potent and selective CB2 receptor ligands. ebi.ac.uknih.gov These studies have revealed that the substituent at the C-6 position of the naphthyridine scaffold plays a crucial role in determining the functional activity of the ligand. ebi.ac.uknih.gov

Specifically, the introduction of substituents at the C-6 position can induce a switch in functionality from agonist to antagonist or inverse agonist. ebi.ac.uknih.gov This highlights the sensitivity of the CB2 receptor to the chemical structure of the ligand at this position. Docking studies have suggested that the difference in pharmacological activity may be due to the ability or inability of the ligand to block the "Toggle Switch" transition of the W6.48(258) residue in the receptor. ebi.ac.uk

All new compounds in these series have demonstrated high selectivity and affinity for the CB2 receptor in the nanomolar range. ebi.ac.uknih.gov The following table presents the binding affinities of representative 6-substituted 1,8-naphthyridin-2(1H)-one-3-carboxamide derivatives for the human CB1 and CB2 receptors.

CompoundR (Substituent at C-6)CB1 Ki (nM)CB2 Ki (nM)
17 H>100001.8 ± 0.2
18 Br>100002.5 ± 0.3
23 4-fluorophenyl>100003.1 ± 0.4

Data is for 1,8-naphthyridin-2(1H)-one-3-carboxamide derivatives, not this compound. Data sourced from Lucchesi et al. nih.gov

Integrin Receptor Antagonism (e.g., αvβ3)

Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion. nih.gov The αvβ3 integrin is involved in various pathological processes, including tumor angiogenesis and metastasis, making it a target for anticancer therapies. nih.gov Currently, there is no specific research available in the reviewed literature detailing the interaction of this compound or closely related naphthyridinol derivatives with integrin receptors such as αvβ3. The development of small-molecule antagonists for αvβ3 is an active area of research, with many candidates based on the Arg-Gly-Asp (RGD) motif. nih.gov

Histamine (B1213489) Receptor (H1, H2, H3) Binding Kinetics and Residue Interactions

Histamine receptors are a class of G protein-coupled receptors that mediate the effects of histamine in the body. They are involved in allergic reactions, gastric acid secretion, and neurotransmission. While various classes of compounds have been developed as histamine receptor antagonists, there is a lack of specific data in the current scientific literature on the binding kinetics and residue interactions of this compound or related naphthyridinols with H1, H2, or H3 receptors.

Modulation of Specific Biological Pathways

The 1,8-naphthyridine scaffold has been investigated for its potential role in modulating oxidative stress. Certain derivatives incorporating this core structure have demonstrated significant antioxidant capabilities in vitro. For instance, a study involving a series of spiro β-Lactams and thiazolidinones possessing a 1,8-naphthyridine moiety revealed notable free radical scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.govresearchgate.net In this assay, compounds designated as 8b and 4c showed the highest antioxidant activity, with IC50 values of 17.68±0.76 μg/mL and 18.53±0.52 μg/mL, respectively, which were comparable to the standard antioxidant, ascorbic acid (IC50=15.16±0.43 μg/mL). nih.gov These findings suggest that the 1,8-naphthyridine nucleus can serve as a scaffold for developing compounds capable of mitigating oxidative stress, although the specific mechanisms and their effects on intracellular oxidative stress pathways require further elucidation. nih.govresearchgate.netnih.gov

Table 1: DPPH Radical Scavenging Activity of Selected 1,8-Naphthyridine Derivatives

CompoundIC50 (μg/mL)Reference
Compound 8b17.68 ± 0.76 nih.gov
Compound 4c18.53 ± 0.52 nih.gov
Ascorbic Acid (Standard)15.16 ± 0.43 nih.gov

A significant area of research for 1,8-naphthyridine derivatives is their ability to counteract bacterial antibiotic resistance. nih.gov While some of these compounds exhibit no direct antibacterial activity on their own, they have been shown to potentiate the efficacy of conventional antibiotics, particularly fluoroquinolones, against multi-drug resistant (MDR) strains. nih.govnih.govresearchgate.net This synergistic interaction effectively lowers the minimum inhibitory concentration (MIC) of the antibiotic, restoring its activity against previously resistant bacteria. nih.gov

Studies have demonstrated this modulating effect against resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.gov For example, when used in combination with a subinhibitory concentration of the 1,8-naphthyridine derivative 7-acetamido-1,8-naphthyridin-4(1H)-one , the MIC of ofloxacin (B1677185) against an E. coli strain was reduced 8-fold (from 32 to 4 µg/mL), and the MIC of lomefloxacin (B1199960) was reduced 8-fold as well (from 16 to 2 µg/mL). nih.gov Similarly, another derivative, 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide , significantly reduced the MIC of lomefloxacin against the same E. coli strain by 5-fold (from 16 to 3.2 µg/mL). nih.govdntb.gov.ua

The primary mechanism underlying this synergism is believed to be the inhibition of bacterial efflux pumps. nih.govnih.gov These pumps are transmembrane proteins that bacteria use to expel antibiotics from the cell, thereby reducing the intracellular drug concentration to sub-lethal levels. nih.gov Molecular docking and in vitro studies have indicated that 1,8-naphthyridine sulfonamides can inhibit the NorA efflux pump in S. aureus. nih.govmdpi.com By blocking these pumps, the naphthyridine derivatives allow the co-administered antibiotic to accumulate within the bacterial cell and reach its target, thus overcoming the resistance mechanism. nih.gov

Table 2: Synergistic Effect of 1,8-Naphthyridine Derivatives on Fluoroquinolone MICs (µg/mL) against Resistant Bacterial Strains

Bacterial StrainAntibioticMIC AloneMIC with 7-acetamido-1,8-naphthyridin-4(1H)-oneMIC with 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamideReference
E. coli 06Norfloxacin3288 nih.gov
Ofloxacin3248 nih.gov
Lomefloxacin1623.2 nih.gov
S. aureus 10Norfloxacin1286464 nih.gov
Ofloxacin643216 nih.gov
Lomefloxacin32168 nih.gov
P. aeruginosa 24Norfloxacin256128128 nih.gov
Ofloxacin1286464 nih.gov
Lomefloxacin643264 nih.gov

The 1,8-naphthyridine scaffold is a key structural motif in compounds developed for antimalarial activity. nih.govnih.gov A primary mechanism of action for many antimalarial drugs is the disruption of the parasite's heme detoxification process. During its intraerythrocytic stage, the Plasmodium falciparum parasite digests host hemoglobin, releasing large quantities of toxic free heme. nih.gov To protect itself, the parasite biocrystallizes this heme into an inert, insoluble polymer called hemozoin (also known as β-hematin). nih.govresearchgate.net Inhibition of this hemozoin formation pathway leads to the accumulation of toxic heme, which induces oxidative stress and membrane damage, ultimately killing the parasite. nih.gov

While direct studies on this compound are limited, research on related naphthyridine isomers provides strong evidence for this mechanism. For example, structure-activity relationship studies of 2,8-disubstituted-1,5-naphthyridines identified derivatives that function as dual inhibitors, targeting both P. falciparum phosphatidylinositol-4-kinase (PI4K) and hemozoin formation. acs.org This dual-action capability highlights the potential of the naphthyridine core to interfere with critical parasite survival pathways, including heme detoxification. acs.org The antimalarial activity of some 2-oxo-tetrahydro-1,8-naphthyridines further supports the therapeutic potential of this scaffold against Plasmodium. nih.gov

Protein-Ligand Interaction Dynamics and Conformational Changes

The biological activities of 1,8-naphthyridine derivatives are predicated on their specific interactions with various protein and nucleic acid targets. The foundational antibacterial action of the parent naphthyridine, nalidixic acid, involves the selective inhibition of the A subunit of bacterial DNA gyrase, a type II topoisomerase, thereby blocking DNA replication. mdpi.com Molecular docking studies on other derivatives have further explored interactions with topoisomerase II, suggesting this enzyme family is a key target for this class of compounds. nih.gov

Computational modeling has been instrumental in elucidating the dynamics of these interactions. For instance, in silico analyses of 1,8-naphthyridine sulfonamides binding to the NorA efflux pump in S. aureus revealed that hydrogen bonds and hydrophilic interactions are critical for the stable binding that leads to pump inhibition. nih.gov Similarly, docking studies of bisquinolinium and bispyridinium derivatives of 1,8-naphthyridine with G-quadruplex DNA have identified specific binding modes, such as end-stacking, which are energetically favorable and explain the observed stabilization effects. researchgate.netnih.gov

Binding of these ligands can also induce significant conformational changes in their biological targets. This is particularly evident in their interaction with polymorphic G-quadruplex DNA structures, where the high affinity of a ligand for a specific conformation can drive a structural transition from a metastable to a more stable topology. researchgate.netnih.gov This conformational selection mechanism underscores the ability of 1,8-naphthyridine derivatives to not only bind to but also actively modulate the structure and function of their targets.

G-quadruplex DNA Stabilization Mechanisms

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA, such as those found in human telomeres and gene promoter regions. nih.gov These structures are implicated in the regulation of key cellular processes like transcription and replication, and their stabilization by small molecule ligands has emerged as a promising therapeutic strategy, particularly in oncology. researchgate.netnih.gov

Derivatives of 1,8-naphthyridine have been identified as a promising class of G4-stabilizing agents. researchgate.netnih.gov Specifically, bisquinolinium and bispyridinium derivatives of 1,8-naphthyridine have been shown to bind tightly and selectively to G4 DNA structures. researchgate.netnih.gov The primary mechanism of interaction is end-stacking, where the planar aromatic surface of the naphthyridine ligand stacks onto the terminal G-quartet of the G4 structure. researchgate.netnih.gov This interaction is highly favored, as confirmed by molecular dynamics simulations which show a low binding free energy for this mode. researchgate.netnih.gov

This binding results in significant thermal stabilization of the G-quadruplex. Thermal melting studies have shown that these ligands can increase the melting temperature (Tm) of human telomeric G-quadruplex DNA by up to 21°C and that of promoter G-quadruplexes by over 25°C. nih.gov Crucially, this stabilization is highly selective for G4 structures over canonical duplex DNA, for which the change in Tm is typically less than 2°C. nih.gov This selectivity is critical for minimizing off-target effects. Some naphthyridine-based ligands can also induce conformational changes, for example, converting a hybrid G4 topology to a parallel one, further highlighting their ability to modulate these DNA structures. medchemexpress.com

Table 3: Thermal Stabilization of G-Quadruplex DNA by 1,8-Naphthyridine Derivatives

G-Quadruplex DNA SourceLigand TypeIncrease in Melting Temp. (ΔTm in °C)Reference
Human TelomericBisquinolinium derivative of 1,8-naphthyridineUp to 21 nih.gov
Promoter G-quadruplexesBisquinolinium derivative of 1,8-naphthyridine> 25 nih.gov
Duplex DNA (for comparison)Bisquinolinium derivative of 1,8-naphthyridine≤ 1.6 nih.gov

Future Research Directions and Unexplored Avenues for 6 Chloro 1,8 Naphthyridin 4 Ol Chemistry

Development of Novel Synthetic Methodologies for Enhanced Atom Economy and Efficiency

The synthesis of 1,8-naphthyridines often relies on traditional methods like the Friedländer condensation, which can involve harsh reaction conditions, the use of organic solvents, and expensive metal catalysts. acs.orgnih.gov Future research should prioritize the development of greener and more efficient synthetic routes.

Key areas for exploration include:

Water-based Synthesis: Expanding on recent work demonstrating the synthesis of 1,8-naphthyridines in water, further exploration of water-soluble catalysts and reaction conditions is warranted. acs.orgnih.govrsc.org This approach is not only environmentally benign but also cost-effective. nih.gov

Catalyst-Free and Metal-Free Reactions: Investigating novel synthetic pathways that eliminate the need for catalysts or utilize inexpensive and biocompatible catalysts, such as ionic liquids, can significantly improve the sustainability of the synthesis. nih.govacs.org

Flow Chemistry: The application of continuous flow technologies can offer better control over reaction parameters, leading to higher yields, improved purity, and safer reaction conditions.

Microwave-Assisted Synthesis: This technique has the potential to dramatically reduce reaction times and improve yields for the synthesis of 1,8-naphthyridine (B1210474) derivatives.

A significant goal is to achieve high atom economy, where a high proportion of the starting materials is incorporated into the final product, minimizing waste. acs.orgacs.org Methodologies like hydrogen transfer coupling, which boast 100% atom economy, serve as an excellent model for future synthetic design. acs.orgacs.orgresearchgate.netfigshare.com

Exploration of Unconventional Catalytic Systems for Naphthyridine Synthesis

The choice of catalyst plays a pivotal role in the efficiency and selectivity of naphthyridine synthesis. While various catalysts have been employed, there is ample room for innovation. nih.govtandfonline.comconnectjournals.com

Future research could focus on:

Nanocatalysts: The use of nanocatalysts, such as ruthenium nanolayers, can offer high catalytic activity and selectivity due to their large surface area-to-volume ratio. acs.orgnih.gov

Metal-Organic Frameworks (MOFs): MOFs can serve as highly effective and recyclable heterogeneous catalysts, offering well-defined active sites and tunable porosity. acs.orgnih.gov

Biocatalysis: Employing enzymes as catalysts could lead to highly stereoselective and environmentally friendly synthetic methods.

Photocatalysis: Visible-light-mediated photocatalysis presents a green and efficient alternative to traditional thermal methods for driving chemical reactions.

Catalytic SystemPotential Advantages
NanocatalystsHigh activity and selectivity
Metal-Organic FrameworksRecyclability, tunable active sites
BiocatalysisHigh stereoselectivity, environmentally friendly
PhotocatalysisGreen energy source, mild reaction conditions

Deeper Computational Insights into Complex Reaction Mechanisms and Biological Interactions

Computational chemistry offers powerful tools to understand and predict the behavior of molecules, guiding experimental work and accelerating discovery. sapub.orgresearchgate.netnih.gov For 6-Chloro-1,8-naphthyridin-4-ol, computational studies can provide invaluable insights.

Key research areas include:

Density Functional Theory (DFT) Calculations: DFT can be used to elucidate reaction mechanisms, predict the stability of intermediates, and understand the role of catalysts in synthetic transformations. acs.orgnih.govsapub.org

Molecular Docking and Molecular Dynamics (MD) Simulations: These techniques can predict the binding modes of this compound derivatives with biological targets, such as proteins and nucleic acids, helping to identify potential drug candidates. nih.govresearchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the chemical structure of 1,8-naphthyridine derivatives with their biological activity, enabling the rational design of more potent compounds. sapub.org

In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles. acs.org

Design of Naphthyridine-Based Probes for Advanced Imaging and Diagnostics

The inherent fluorescence of the 1,8-naphthyridine core makes it an attractive scaffold for the development of chemical probes for biological imaging and diagnostics. researchgate.netacs.orgrsc.org

Future research should focus on:

Near-Infrared (NIR) Probes: Developing probes that absorb and emit in the NIR region (650-900 nm) is highly desirable for in vivo imaging due to deeper tissue penetration and reduced autofluorescence. rsc.org

Turn-On/Turn-Off Fluorescent Probes: Designing probes that exhibit a significant change in fluorescence upon binding to a specific analyte (e.g., metal ions, reactive oxygen species, or biomolecules) can enable highly sensitive and selective detection. rsc.org

Targeted Probes: Functionalizing the 1,8-naphthyridine scaffold with specific targeting moieties can allow for the visualization of particular organelles (e.g., mitochondria, lysosomes) or cell types, including cancer cells. rsc.orgacs.orgnih.govnih.gov

Viscosity and Polarity Sensors: Developing probes that are sensitive to changes in the microenvironment, such as viscosity and polarity, can provide valuable information about cellular processes. nih.govdntb.gov.ua

Recent studies have shown the potential of 1,6-naphthyridine (B1220473) derivatives to differentiate between normal and cancerous tissues, highlighting a promising avenue for diagnostic applications. acs.orgnih.gov

Expanding Applications in Materials Science, Optoelectronics, and Photophysics

The unique photophysical properties of 1,8-naphthyridine derivatives suggest their potential for applications beyond the biological realm. researchgate.netniscpr.res.inscispace.com

Unexplored areas include:

Organic Light-Emitting Diodes (OLEDs): The high photoluminescence quantum yield and thermal stability of some 1,8-naphthyridine derivatives make them promising candidates for use as emitters in OLEDs, particularly for blue light emission. acs.orgscispace.com

Organic Photovoltaics (OPVs): The electron-accepting nature of the 1,8-naphthyridine core could be exploited in the design of new non-fullerene acceptors for OPVs.

Sensors for Metal Ions: The chelating ability of the 1,8-naphthyridine scaffold can be utilized to develop selective and sensitive fluorescent sensors for various metal ions. acs.org

Nonlinear Optical (NLO) Materials: The extended π-conjugated systems of some 1,8-naphthyridine derivatives may exhibit significant NLO properties, making them suitable for applications in optical communications and data storage.

Theoretical studies have shown that the optoelectronic properties of naphthyridine derivatives can be tuned by the introduction of electron-donating or electron-withdrawing groups. researchgate.netacs.org

Investigation of Novel Bioactivity Mechanisms and Undiscovered Biological Targets

While 1,8-naphthyridine derivatives are known for their broad spectrum of biological activities, including antibacterial, anticancer, and antiviral properties, the underlying mechanisms of action are often not fully understood. acs.orgresearchgate.netgoogle.comacs.org

Future research should aim to:

Identify Novel Biological Targets: Employing techniques such as chemical proteomics and affinity-based protein profiling can help to identify the specific cellular targets of this compound and its derivatives.

Elucidate Mechanisms of Action: Detailed cellular and molecular biology studies are needed to unravel the precise mechanisms by which these compounds exert their biological effects.

Explore New Therapeutic Areas: Screening 1,8-naphthyridine libraries against a wide range of diseases could lead to the discovery of novel therapeutic applications. For instance, some derivatives have shown potential as antihistaminic agents and for the treatment of Parkinson's disease. researchgate.netnih.gov

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis and Spectroscopic Analysis

These technologies can be applied to this compound chemistry in several ways:

Retrosynthetic Analysis: AI-powered tools can be used to predict optimal synthetic routes, saving time and resources in the laboratory. nih.govpharmafeatures.comengineering.org.cn

Reaction Optimization: ML algorithms can analyze large datasets of reaction outcomes to predict the optimal conditions (e.g., temperature, solvent, catalyst) for a given transformation. preprints.org

De Novo Drug Design: Generative models can design novel 1,8-naphthyridine derivatives with desired biological activities and physicochemical properties.

Automated Spectroscopic Analysis: AI can be trained to automatically interpret complex spectroscopic data (e.g., NMR, Mass Spectrometry), accelerating the characterization of new compounds. spectroscopyonline.comarxiv.orgnumberanalytics.comananikovlab.ru

Predictive Modeling: Machine learning models can be developed to predict various properties of new molecules, including their bioactivity, toxicity, and material properties. numberanalytics.comethz.ch

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-chloro-1,8-naphthyridin-4-ol, and how are intermediates characterized?

  • Answer : The compound is typically synthesized via hydrolysis or substitution reactions. For example, 6-chloro-3-hydroxymethyl derivatives can be prepared from isoxazolo-naphthyridine precursors using Raney Ni under hydrolytic conditions (yield: 88%) . Key intermediates are characterized via:

  • Elemental analysis : Discrepancies in C/H/N percentages (e.g., 72.06% C observed vs. 71.84% theoretical) require triplicate measurements to confirm purity .
  • Spectroscopy : 1^1H NMR (e.g., δ 8.55 ppm for aromatic protons) and IR (e.g., ν 1645 cm1^{-1} for carbonyl groups) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 501 M+^+) validate molecular weight .

Q. How do researchers optimize reaction conditions for introducing substituents to the naphthyridine core?

  • Answer : Substituent introduction (e.g., chloro, fluoro, or methoxy groups) is optimized via:

  • Temperature control : Saponification of ester groups (e.g., ethyl → carboxylic acid) requires 95°C in 1M NaOH for 95% yield .
  • Catalyst selection : CuCl facilitates chloro-substitution in diazotization reactions at 65°C .
  • Solvent systems : Polar aprotic solvents (e.g., 1,4-dioxane) improve nucleophilic substitution efficiency .

Advanced Research Questions

Q. How can computational tools address discrepancies in experimental data (e.g., elemental analysis vs. spectral results)?

  • Answer : Contradictions between experimental and theoretical data (e.g., C/H/N percentages) are resolved using:

  • In silico purity simulations : Tools like Gaussian or ADF predict steric/electronic effects influencing crystallization .
  • Hirshfeld surface analysis : Identifies hydrogen bonding or π-stacking anomalies affecting elemental composition .
  • Multivariate regression : Correlates reaction conditions (e.g., solvent polarity, temperature) with yield/purity trends .

Q. What strategies mitigate side reactions during multi-step synthesis of this compound derivatives?

  • Answer : Common side reactions (e.g., over-hydrolysis or unintended substitutions) are minimized by:

  • Protecting groups : tert-Butyl or benzyl groups shield reactive sites during aminolysis .
  • Stepwise monitoring : TLC (silica G, CHCl3_3:MeOH 4:1) tracks intermediate formation .
  • Low-temperature diazotization : Prevents decomposition of amino intermediates during chloro-substitution (0°C, HNO2_2) .

Q. How do electronic effects of substituents influence the biological activity of naphthyridine derivatives?

  • Answer : Substituents alter H-bonding and π-π interactions with biological targets:

  • Electron-withdrawing groups (Cl, F) : Enhance cytotoxicity (e.g., IC50_{50} values against MCF7 cells) by increasing electrophilicity .
  • Hydrophobic substituents (phenyl, tert-butyl) : Improve membrane permeability, validated via logP calculations (e.g., CLogP 2.1–3.5) .
  • Bioisosteric replacements : Fluorine-for-chlorine swaps reduce off-target binding while retaining potency .

Methodological Tables

Table 1 : Key Spectral Data for this compound Derivatives

Compound1^1H NMR (δ, ppm)IR (ν, cm1^{-1})MS (m/z)Yield (%)
7-Methyl-2-phenyl derivative 8.55 (d, J=8.5 Hz, 2H)1645 (C=O)474 M+^+78
4-Fluoro-phenyl derivative 7.20–6.94 (m, 20H)3025 (Ar-H)501 M+^+78

Table 2 : Reaction Optimization Parameters for Chloro-Substitution

ParameterOptimal ConditionImpact on Yield
Temperature65°C (CuCl-mediated)Increases by 30%
Solvent1,4-Dioxane/H2_2OReduces by-products
CatalystRaney Ni (hydrolysis)Achieves >90% yield

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.